molecular formula C10H9FN2O B2359465 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole CAS No. 1158627-31-6

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2359465
CAS No.: 1158627-31-6
M. Wt: 192.193
InChI Key: ADNIOGXUTOPEOW-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.193. The purity is usually 95%.
BenchChem offers high-quality 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNIOGXUTOPEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, physicochemical characteristics, and the rationale behind its design, offering insights relevant to its application in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold and Strategic Fluorination

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and ability to participate in various biological interactions.[1] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, incorporates two key substituents on its phenyl ring: a fluorine atom and a methoxy group. The strategic placement of a fluorine atom is a common tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2] The methoxy group can also influence the electronic properties and solubility of the molecule. This combination of a privileged pyrazole core with strategic fluorination and methoxylation makes this compound a compelling candidate for further investigation in drug discovery programs.

Synthesis and Structural Elucidation

The synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole can be achieved through a well-established synthetic route commencing from the commercially available 3'-fluoro-4'-methoxyacetophenone. The proposed synthetic pathway involves the formation of an enaminone intermediate, followed by cyclization with hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis is outlined below. This multi-step process leverages common and well-understood organic reactions.

Synthesis_Pathway A 3'-fluoro-4'-methoxyacetophenone C Enaminone Intermediate A->C Reaction B N,N-dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole C->E Cyclization D Hydrazine Hydrate D->E Reagent

Caption: Proposed synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

  • To a solution of 3'-fluoro-4'-methoxyacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Causality: The reaction between the acetophenone and DMF-DMA forms a reactive enaminone. The dimethylamino group is a good leaving group, facilitating the subsequent cyclization.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

Causality: Hydrazine acts as a dinucleophile. One nitrogen atom attacks the carbonyl carbon of the enaminone, and the other attacks the beta-carbon, leading to the formation of the stable aromatic pyrazole ring after elimination of dimethylamine and water.[3]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₉FN₂OBased on its chemical structure.
Molecular Weight 192.19 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidMany similar substituted pyrazoles are solids at room temperature.
Melting Point Expected to be in the range of 100-150 °CBased on the melting points of similar substituted pyrazoles. For example, a more complex derivative, Methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate, has a melting point of 222–223 °C.[4]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.The aromatic rings contribute to hydrophobicity, while the nitrogen atoms and oxygen atom can participate in hydrogen bonding, providing some polarity.
pKa The N-H proton of the pyrazole ring is weakly acidic.The pyrazole ring itself is a weak base.[5]
Predicted Spectroscopic Data

The structural features of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole will give rise to characteristic signals in various spectroscopic analyses.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings, as well as the methoxy group protons.

  • Aromatic Protons (Phenyl Ring): A complex multiplet pattern is anticipated due to the substitution pattern and the fluorine-proton coupling.

  • Aromatic Protons (Pyrazole Ring): Two doublets are expected, corresponding to the protons at the C3 and C4 positions of the pyrazole ring.

  • NH Proton (Pyrazole Ring): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aromatic Carbons (Phenyl Ring): Six distinct signals are expected, with the carbon attached to the fluorine atom showing a characteristic large one-bond coupling constant (¹JCF). Other carbons will exhibit smaller two- and three-bond couplings to fluorine.

  • Aromatic Carbons (Pyrazole Ring): Three signals corresponding to the C3, C4, and C5 carbons.

  • Methoxy Carbon: A signal around 55-60 ppm.

Reference Data for a Related Compound: For Methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate, the following ¹³C NMR (151 MHz, DMSO-d6) shifts were reported (in ppm): 161.8, 151.8, 150.2, 147.8 (d, J = 10.2 Hz), 143.8 (d, J = 9.8 Hz), 143.4, 141.3, 126.8, 125.8, 125.6 (d, J = 2.9 Hz), 121.1 (d, J = 7.3 Hz), 116.5 (d, J = 19.5 Hz), 114.0, 110.2, 56.1, 51.9.[4] This data can be used as a guide for interpreting the spectrum of the title compound.

3.2.3. Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or cleavage of the bond between the pyrazole and phenyl rings.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ range.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is governed by the electronic properties of both the pyrazole and the substituted phenyl rings.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also be functionalized. The N1-H is acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation.

Reactivity cluster_0 Electrophilic Substitution cluster_1 N-Functionalization A 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole C 4-Substituted Pyrazole A->C C4 Position B Electrophile (E+) B->C D 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole F N1-Substituted Pyrazole D->F N1 Position E Base, then R-X E->F

Caption: Key reactivity sites of the pyrazole core.

Influence of the Phenyl Substituents

The fluoro and methoxy groups on the phenyl ring are ortho and para directing for electrophilic aromatic substitution. However, the positions are already substituted. These groups primarily influence the electronic nature of the phenyl ring, which in turn can affect the overall properties of the molecule, including its binding interactions with biological targets.

Potential Applications in Drug Discovery

The structural features of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole make it an attractive scaffold for the development of new therapeutic agents. Pyrazole derivatives have a broad range of reported biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. The methoxy group can also be a key interaction point with biological targets. This compound serves as a valuable starting point for the synthesis of a library of analogs for screening against various disease targets.

Conclusion

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a synthetically accessible and medicinally relevant molecule. Its chemical properties are dictated by the interplay between the versatile pyrazole core and the strategically chosen phenyl substituents. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic characteristics, and potential for further development. The insights presented here are intended to support researchers and scientists in their efforts to design and develop novel therapeutics based on this promising scaffold.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • 5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

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  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

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  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link]

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Sources

A Technical Guide to the Therapeutic Potential of 3-Fluoro-4-Methoxyphenyl Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a privileged structure for designing targeted therapeutic agents.[1] The strategic functionalization of the pyrazole core can significantly enhance its pharmacological profile. This guide focuses on the therapeutic potential of pyrazoles substituted with a 3-fluoro-4-methoxyphenyl moiety. The introduction of a fluorine atom is a well-established strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.[3][4] Simultaneously, the methoxy group is a common pharmacophore that can modulate electronic properties and provide key interaction points with biological targets. This document synthesizes the available scientific evidence from structurally related compounds to build a comprehensive overview of the potential applications, mechanisms of action, and key experimental workflows relevant to this specific class of pyrazoles. We will explore their projected efficacy in key therapeutic areas, including inflammation, oncology, and infectious diseases, providing a foundational resource for researchers aiming to develop novel therapeutics based on this promising scaffold.

The Chemical Foundation: Synthesis Strategies

The development of any novel therapeutic agent begins with a robust and reproducible synthetic pathway. The synthesis of 3-fluoro-4-methoxyphenyl substituted pyrazoles generally relies on established cyclocondensation reactions.[5][6] The most common approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[5]

To introduce the requisite 3-fluoro-4-methoxyphenyl group, the corresponding hydrazine, (3-fluoro-4-methoxyphenyl)hydrazine, serves as a key starting material. This precursor can be reacted with various β-diketones, α,β-unsaturated ketones, or other 1,3-bis-electrophilic reagents to construct the pyrazole ring with desired substitutions at other positions.

Experimental Protocol: General Synthesis of a Substituted Pyrazole

This protocol outlines a generalized, two-step procedure for synthesizing a target pyrazole derivative.

Step 1: Synthesis of the 1,3-Diketone Intermediate

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a substituted acetophenone (1.0 eq) dropwise.

  • Addition: After stirring for 15 minutes, add a suitable ester (e.g., ethyl benzoate, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with dilute HCl. The precipitated solid is filtered, washed with cold water, and dried under vacuum. This yields the 1,3-diketone intermediate.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Reaction Setup: Dissolve the 1,3-diketone (1.0 eq) from Step 1 in glacial acetic acid.

  • Addition: Add (3-fluoro-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is the crude pyrazole product.

  • Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the final, pure compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthetic Workflow Diagram

G cluster_0 Step 1: 1,3-Diketone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Purification & Characterization A Substituted Acetophenone + Ester B Base-catalyzed Claisen Condensation (Sodium Ethoxide in Ethanol) A->B C 1,3-Diketone Intermediate B->C E Cyclocondensation (Glacial Acetic Acid, Reflux) C->E D (3-fluoro-4-methoxyphenyl)hydrazine D->E F Crude Pyrazole Product E->F G Purification (Recrystallization or Chromatography) F->G H Pure Pyrazole Compound G->H I Structural Characterization (NMR, MS, IR) H->I

Caption: General workflow for the synthesis of target pyrazole compounds.

Therapeutic Landscape: Key Biological Activities

The unique electronic and steric properties imparted by the 3-fluoro-4-methoxyphenyl substituent position this class of pyrazoles as promising candidates for multiple therapeutic applications.[7][8]

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a landmark example of a selective cyclooxygenase-2 (COX-2) inhibitor.[2][9] The COX-2 enzyme is a key mediator of inflammation and pain.[10] The structural features of 3-fluoro-4-methoxyphenyl pyrazoles are consistent with those required for potent and selective COX-2 inhibition. A related compound, FR140423, which has a 4-methoxyphenyl group, was found to be 150 times more selective for COX-2 than COX-1 and exhibited anti-inflammatory effects two- to three-fold more potent than indomethacin in animal models.[10]

Mechanism of Action: COX-2 Inhibition Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key signaling molecules that drive inflammation, fever, and pain.[10] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Molecule 3-Fluoro-4-methoxyphenyl Pyrazole Molecule->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Table 1: Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives

Compound ClassAssayPotency / EfficacyReference
1,3-disubstituted PyrazolesProstaglandin InhibitionSignificant activity at 2.5-5 mg/kg[11]
FR140423 (4-methoxyphenyl pyrazole)Recombinant human COX-2150x more selective for COX-2 vs COX-1[10]
Thymol-Pyrazole HybridsCarrageenan-induced paw edemaUp to 81.93% inhibition[12]
Pyrazolyl Urea Derivativesp38 MAPK InhibitionHigh efficacy (80.93% inhibition)[4]
Anticancer Potential

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented.[13][14][15] Their mechanisms of action are diverse and often involve the inhibition of key proteins in cell cycle progression and survival signaling, such as Cyclin-Dependent Kinases (CDKs).[13][16] For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to exert their antitumor effects through CDK2 inhibition.[16] Other pyrazole compounds have been found to induce apoptosis (programmed cell death) through the generation of Reactive Oxygen Species (ROS) in cancer cells.[17][18]

A study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, which contains a methoxyphenyl moiety, demonstrated potent cytotoxic effects against triple-negative breast cancer cells, with an IC50 value of 14.97 µM.[17][18] This effect was linked to cell cycle arrest and the induction of apoptosis via ROS production and caspase-3 activation.[17] The addition of a fluorine atom is expected to enhance this potency.[4]

Table 2: Anticancer Activity of Structurally Related Pyrazole Derivatives

CompoundCell LineActivity Metric (IC50)MechanismReference
3f (methoxyphenyl pyrazole)MDA-MB-468 (Breast)14.97 µMROS generation, Caspase-3 activation[17][18]
Pyrazolo[3,4-b]pyridine 9aHela (Cervical)2.59 µMCDK2/CDK9 Inhibition[16]
Pyrazolo[3,4-b]pyridine 14gHCT-116 (Colon)1.98 µMCDK2/CDK9 Inhibition[16]
Diphenyl-1h-pyrazole 9eCDK2 Inhibition AssayPromising activityCDK Inhibition[13]
Antimicrobial and Antifungal Activity

With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial agents.[19] Pyrazole derivatives have consistently shown promise in this area.[20][21][22] The presence of fluorine in a heterocyclic structure is known to contribute to antimicrobial efficacy.[3] Various substituted pyrazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[23][24][25] For example, certain pyrazole-3-carboxylic acid derivatives showed good inhibitory effects on Candida strains.[21]

Methodologies for Evaluation

To validate the therapeutic potential of novel 3-fluoro-4-methoxyphenyl substituted pyrazoles, a series of standardized in vitro assays are essential.

Biological Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays Start Synthesized Pyrazole Compound A1 Cytotoxicity Assay (e.g., MTT Assay) Start->A1 A2 Antimicrobial Assay (e.g., MIC Determination) Start->A2 A3 Anti-inflammatory Assay (e.g., COX-2 Inhibition) Start->A3 B1 Cell Cycle Analysis A1->B1 If Active Lead Lead Compound Identification A2->Lead B3 Kinase Inhibition Profiling A3->B3 If Active B2 Apoptosis Assay (Annexin V Staining) B1->B2 B2->Lead B3->Lead

Caption: A logical workflow for the biological evaluation of new compounds.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the antiproliferative effect of a compound on cancer cell lines.[18]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Future Perspectives and Conclusion

The 3-fluoro-4-methoxyphenyl substituted pyrazole scaffold represents a highly promising, yet underexplored, area for drug discovery. By combining the established therapeutic benefits of the pyrazole core with the advantageous physicochemical properties of fluoro and methoxy substituents, these compounds are poised for significant activity. The evidence from structurally analogous molecules strongly suggests potent anti-inflammatory and anticancer properties, likely mediated through the inhibition of key enzymes like COX-2 and various protein kinases.[10][16] Future research should focus on the systematic synthesis and screening of a library of these compounds to elucidate detailed Structure-Activity Relationships (SAR).[26] Further investigation into their mechanisms of action, preclinical efficacy in animal models, and safety profiles will be critical steps in translating their therapeutic potential into clinical reality.

References

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  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649539.
  • Patel, H. V., et al. (2022). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.
  • Zarghi, A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(1), 224-235.
  • Kumar, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 20(1), 2-25.
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  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.
  • Zarghi, A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • El-Sabbagh, O. I., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Archiv der Pharmazie, 345(5), 386-396.
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  • El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6430.
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The Strategic Imperative of Fluorine Substitution in the Pharmacokinetic Optimization of Phenylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the role of fluorine substitution in modulating the pharmacokinetic profiles of phenylpyrazole-based compounds. Phenylpyrazoles are a versatile scaffold found in numerous pharmaceuticals and agrochemicals, but their therapeutic potential is often constrained by suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. We explore the fundamental physicochemical principles through which fluorine exerts its influence, including the modulation of lipophilicity, metabolic stability, and pKa. By examining the causality behind these effects, from the strength of the carbon-fluorine bond to its unique electronic and steric properties, this guide offers a framework for the rational design of fluorinated phenylpyrazoles with enhanced drug-like properties. Detailed experimental protocols, comparative data analysis, and mechanistic diagrams are provided to equip researchers with the knowledge to leverage fluorine substitution for successful drug development.

The Phenylpyrazole Scaffold and the Fluorine Advantage

The Phenylpyrazole Core: A Privileged Scaffold

The phenylpyrazole moiety is a five-membered heterocyclic ring system that serves as a critical pharmacophore in a wide array of bioactive compounds. Its structural rigidity and capacity for diverse substitutions at multiple positions make it a valuable tool in drug design.[1] Notable examples range from the anti-inflammatory drug Celecoxib to the widely used insecticide Fipronil.[2] However, like many aromatic systems, the phenylpyrazole core is susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, which can limit its therapeutic efficacy and duration of action.

Pharmacokinetics (ADME): The Journey of a Drug

The ultimate success of a drug candidate is not solely dependent on its potency at the target receptor but also on its pharmacokinetic profile. The body's handling of a drug—summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion)—dictates its bioavailability, concentration at the site of action, and half-life. Poor pharmacokinetics is a leading cause of failure in drug development pipelines. Therefore, optimizing these properties is a primary objective during lead optimization.

Fluorine: A Small Atom with a Profound Impact

The introduction of fluorine into drug candidates has become a powerful and prevalent strategy in medicinal chemistry.[3][4] Over a quarter of all pharmaceutical drugs contain at least one fluorine atom, a testament to its ability to favorably alter molecular properties.[5] This is due to a unique combination of characteristics:

  • High Electronegativity: Fluorine is the most electronegative element, which polarizes the C-F bond and can influence the acidity or basicity of nearby functional groups.[3]

  • Strong Carbon-Fluorine Bond: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[5][6]

  • Small van der Waals Radius: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often replace hydrogen without causing significant steric hindrance at the receptor binding site.[5][7]

These properties allow fluorine to act as a bioisostere for hydrogen while conferring significant advantages in metabolic stability and target binding affinity.[5]

The Physicochemical Consequences of Fluorine Substitution

The decision to introduce fluorine is a deliberate one, aimed at predictably modifying a molecule's behavior. The primary effects are rooted in fundamental chemistry.

Enhanced Metabolic Stability

The most celebrated role of fluorine in drug design is its ability to block metabolic "hotspots." Aromatic rings and alkyl groups are often susceptible to hydroxylation by CYP enzymes. Replacing a hydrogen atom at such a vulnerable position with a fluorine atom effectively shields the site from metabolic attack due to the high energy of the C-F bond.[6][8][9] This substitution can dramatically increase the half-life and oral bioavailability of a compound.[3] For example, the inclusion of a p-fluoro substituent on melphalan flufenamide enhances its metabolic stability compared to non-fluorinated analogs.[9]

Modulation of Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical parameter that influences permeability, solubility, and protein binding. The effect of fluorine on lipophilicity is context-dependent. While highly fluorinated motifs like a trifluoromethyl (CF₃) group generally increase lipophilicity, a single fluorine substitution on an aromatic ring can also increase it, albeit to a lesser extent.[3][10] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a key factor in absorption.[3][10] However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Alteration of Acidity/Basicity (pKa)

Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, placing a fluorine atom near an amine group will make the amine less basic. This modulation can be used strategically to alter the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its target.[5]

The relationship between fluorine's intrinsic properties and its downstream effects on the ADME profile is a clear chain of causality.

ADME_Influence cluster_props cluster_physchem cluster_adme Properties Fluorine's Intrinsic Properties PhysChem Physicochemical Effects EN High Electronegativity pKa Lowers pKa of Neighboring Groups EN->pKa Bond Strong C-F Bond Stability Blocks Metabolic Sites Bond->Stability Size Small Atomic Size Lipo Increases Lipophilicity Size->Lipo (bioisostere) ADME Pharmacokinetic Outcomes (ADME) A Improved Absorption & Permeability pKa->A Lipo->A D Altered Distribution & Protein Binding Lipo->D M Increased Metabolic Resistance (Longer t½) Stability->M E Modified Excretion Pathways M->E

Caption: Causality map of fluorine's impact on pharmacokinetics.

Case Study: Fipronil Metabolism

Fipronil is a broad-spectrum N-phenylpyrazole insecticide that provides a relevant, albeit non-pharmaceutical, example of phenylpyrazole metabolism.[11] Its environmental and biological fate is largely determined by metabolic transformations. The primary metabolic pathways involve oxidation and reduction of the sulfinyl group and hydrolysis.

The major metabolite of fipronil found in animals and the environment is fipronil sulfone.[12] This transformation occurs via oxidation. Studies have shown that fipronil sulfone can have greater toxicity than the parent compound.[12] While fipronil itself contains a trifluoromethyl group which enhances stability, strategic fluorination on the phenyl ring could further alter its metabolic profile, potentially directing metabolism away from the formation of more toxic metabolites. In human poisoning cases, fipronil is observed to disappear rapidly from the blood, while its sulfone metabolite is eliminated more slowly.[13][14]

Fipronil_Metabolism Fipronil Fipronil (Parent Phenylpyrazole) Oxidation Oxidation (e.g., by CYP Enzymes) Fipronil->Oxidation Primary Pathway Desulfinyl Fipronil Desulfinyl (Photodegradation/Metabolism) Fipronil->Desulfinyl Minor Pathway Sulfone Fipronil Sulfone (Metabolite) Oxidation->Sulfone Fluorine Hypothetical Fluorine Substitution on Phenyl Ring Fluorine->Oxidation Blocks or Slows

Caption: Simplified metabolic pathway of Fipronil.

Synthetic Pathways to Fluorinated Phenylpyrazoles

The synthesis of fluorinated pyrazoles can be approached in several ways, primarily by using fluorinated starting materials or by introducing fluorine in the later stages of the synthesis.

  • Building Block Approach: This common method involves the cyclocondensation of β-ketonitriles with hydrazines.[15] If a fluorinated phenylhydrazine or a fluorinated β-ketonitrile is used, the fluorine atom is incorporated directly into the final pyrazole core. This method is robust but requires the synthesis of often complex fluorinated precursors.[16]

  • 1,3-Dipolar Cycloaddition: Sydnones, which can be synthesized from N-phenylglycines, can undergo 1,3-dipolar cycloaddition reactions to form pyrazoles.[17] Using a fluorinated N-phenylglycine as the starting material provides a direct route to 1-(fluorophenyl)pyrazoles.[17]

  • Late-Stage Fluorination: Modern techniques allow for the direct fluorination of a pre-formed phenylpyrazole ring. Electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine onto the pyrazole or phenyl ring, although this can sometimes lead to issues with regioselectivity.[18]

Key Experimental Protocols

To assess the impact of fluorination, standardized in vitro assays are indispensable. These protocols must be robust and self-validating, typically through the inclusion of positive and negative controls.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a fluorinated phenylpyrazole compared to its non-fluorinated analog using liver microsomes, which contain a high concentration of CYP enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of pooled human liver microsomes (HLM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (a compound with known high metabolic clearance, e.g., Verapamil) in DMSO.

    • Prepare a 10 mM stock of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound not found in the matrix). This precipitates the microsomal proteins and stops the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Sources

Molecular weight and physicochemical data for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole for Advanced Research Applications

This document provides a comprehensive technical overview of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide delves into its core physicochemical properties, outlines a robust synthesis and characterization workflow, and discusses its potential therapeutic applications based on established structure-activity relationships of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern pharmacology, renowned for its versatile biological activities.[1] Derivatives of pyrazole have been successfully developed into a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, antitumor, and analgesic drugs.[1][2][3][4] The stability of the pyrazole ring and its capacity for diverse substitutions at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a privileged scaffold in drug design.

The subject of this guide, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, incorporates a substituted phenyl ring that is itself a common feature in bioactive molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions. This specific combination of a pyrazole core and a fluoro-methoxyphenyl substituent suggests significant potential for this molecule in various therapeutic areas, particularly as a kinase inhibitor or anti-inflammatory agent.[5][6]

Core Physicochemical Profile

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key identifiers and calculated properties for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂OCalculated
Molecular Weight 192.19 g/mol [7]
Exact Mass 192.06989108 u[7]
Appearance Predicted: White to pale yellow solidGeneral knowledge
InChI Key ADNIOGXUTOPEOW-UHFFFAOYSA-N[7]

Synthesis and Purification Protocol

The synthesis of 5-aryl-1H-pyrazoles is well-established. A common and effective strategy involves the condensation of a chalcone (or a related 1,3-dicarbonyl precursor) with hydrazine. This approach provides a reliable pathway to the target compound.

Causality Behind Experimental Choices

The selected two-step synthesis is predicated on efficiency and accessibility of starting materials. The initial Claisen-Schmidt condensation to form the chalcone intermediate is a robust and high-yielding reaction. The subsequent cyclization with hydrazine hydrate is the definitive step for creating the pyrazole ring. Using ethanol as a solvent is ideal due to its ability to dissolve both the chalcone intermediate and hydrazine, while also allowing for reflux at a suitable temperature to drive the reaction to completion. Purification by column chromatography is the standard and most effective method for isolating the final product from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Cyclization A 3-Fluoro-4-methoxy- acetophenone D Claisen-Schmidt Condensation A->D B Appropriate Aldehyde (e.g., Benzaldehyde derivative) B->D C Base Catalyst (e.g., NaOH, EtOH) C->D E Intermediate Chalcone D->E Stir at RT H Cyclization Reaction E->H Input to Step 2 F Hydrazine Hydrate F->H G Solvent (EtOH) G->H I 5-(3-fluoro-4-methoxyphenyl) -1H-pyrazole H->I Reflux J Purification (Column Chromatography) I->J Crude Product K Pure Compound J->K Final Product Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Purified Sample NMR 1H & 13C NMR (Confirms Connectivity) Start->NMR MS Mass Spectrometry (Confirms Mass) Start->MS HPLC HPLC (Quantitative Purity) NMR->HPLC MS->HPLC EA Elemental Analysis (Confirms Formula) HPLC->EA End Characterized EA->End Verified Compound Biological_Targets cluster_targets Potential Biological Targets Molecule 5-(3-fluoro-4-methoxyphenyl) -1H-pyrazole Kinases Kinases (e.g., p38 MAP Kinase) Molecule->Kinases Inhibition Inflammation Inflammatory Enzymes (e.g., COX) Molecule->Inflammation Modulation GPCRs GPCRs (e.g., A3 Adenosine Receptor) Molecule->GPCRs Antagonism

Sources

The Ascendancy of the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility, synthetic tractability, and ability to engage in a multitude of interactions with biological targets have cemented its status as a "privileged scaffold."[2] From blockbuster anti-inflammatory drugs like celecoxib to targeted cancer therapies such as crizotinib, the pyrazole core is a recurring motif in a diverse array of approved pharmaceuticals.[3] This guide delves into the specifics of a particularly promising pyrazole-based scaffold: 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole . We will explore its synthesis, physicochemical properties, and burgeoning potential in various therapeutic areas, providing a comprehensive resource for researchers and drug development professionals.

The 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole Core: A Strategic Design

The unique substitution pattern of this scaffold is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles. The strategic placement of the fluoro and methoxy groups on the phenyl ring at the 5-position of the pyrazole core imparts favorable pharmacological properties.

The Role of the Fluoro and Methoxy Moieties:

  • Fluorine: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Its high electronegativity can also lead to favorable electrostatic interactions with protein targets and improve membrane permeability.[5]

  • Methoxy Group: The methoxy group is a common feature in many natural products and approved drugs.[6] It can act as a hydrogen bond acceptor and its presence can influence the overall conformation and solubility of a molecule.[7] The combination of these two groups on the phenyl ring creates a unique electronic and steric profile that can be exploited for targeted drug design.

Synthetic Strategies for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole and its Derivatives

The synthesis of the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole core is readily achievable through established synthetic methodologies. A common and efficient approach involves the cyclization of a chalcone precursor.

Experimental Protocol: Synthesis from Chalcones

This protocol outlines a general procedure for the synthesis of the core scaffold.

Step 1: Synthesis of 1-(3-fluoro-4-methoxyphenyl)ethanone

This starting material can be synthesized via Friedel-Crafts acylation of 2-fluoroanisole or sourced commercially.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

  • To a stirred solution of 1-(3-fluoro-4-methoxyphenyl)ethanone (1 equivalent) in ethanol, add an appropriate aromatic aldehyde (1 equivalent).

  • Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, while maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 3: Cyclization with Hydrazine to form the Pyrazole

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole derivative.

Diagram of the Synthetic Workflow:

Synthesis_Workflow start 1-(3-fluoro-4-methoxyphenyl)ethanone + Aromatic Aldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazole 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole Derivative chalcone->pyrazole hydrazine Hydrazine Hydrate hydrazine->pyrazole Cyclization

Caption: Synthetic workflow for 5-aryl-pyrazole derivatives.

Biological Potential and Therapeutic Applications

The 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. The pyrazole core is a well-established pharmacophore in numerous kinase inhibitors.[2]

Kinase Inhibition: A Prime Target

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrazole scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[2] The 3-fluoro-4-methoxyphenyl moiety can be strategically oriented to occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity.

Signaling Pathway Diagram: A Hypothetical Kinase Inhibition Scenario

Kinase_Inhibition cluster_0 Cell Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cellular_Response Scaffold_Inhibitor 5-(3-fluoro-4-methoxyphenyl) -1H-pyrazole Inhibitor Scaffold_Inhibitor->Downstream_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole core is proprietary to individual research programs, we can extrapolate from related pyrazole series to guide optimization efforts.

R1 (at N1)R2 (at C3)R3 (at C4)Target KinaseIC50 (nM)Reference
HArylHp38 MAP Kinase10-100[8]
Substituted PhenylHCarbonitrileJAK250-200[9]
HArylCarboxamideFGFR20-150[10]

Table 1: Representative IC50 values of related pyrazole-based kinase inhibitors.

  • Substitution at N1: The N1 position is often a key point for derivatization to modulate solubility, cell permeability, and target engagement. Small alkyl or aryl groups are commonly explored.

  • Substitution at C3: The C3 position can be modified to enhance interactions with the hinge region of the kinase ATP-binding site.

  • Substitution at C4: The C4 position provides a vector for introducing functionalities that can interact with the solvent-exposed region, often improving selectivity and pharmacokinetic properties. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group at this position, which can then be elaborated into a variety of other functional groups.[11][12][13][14][15]

Pharmacokinetic Considerations

A favorable pharmacokinetic profile is paramount for the success of any drug candidate. The 3-fluoro-4-methoxyphenyl moiety is often incorporated to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine atom can block metabolic hotspots, increasing the compound's half-life, while the methoxy group can influence solubility and interactions with drug-metabolizing enzymes.[16]

Conclusion and Future Directions

The 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole scaffold represents a highly promising platform for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the fluoro and methoxy substituents, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, most notably cancer and inflammatory disorders. Future research will undoubtedly focus on the synthesis of diverse libraries based on this core, exploring a wide range of substitutions at the N1, C3, and C4 positions. The integration of computational modeling and structure-based drug design will be instrumental in guiding the rational design of potent and selective inhibitors. As our understanding of the intricate roles of various biological targets continues to grow, the versatility of the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole scaffold ensures its continued relevance in the quest for new and improved medicines.

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. (2023). Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 659.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(9), 3704.
  • favourable pharmacokinetic profile: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and drug impairment. OUS-research.no. (n.d.). Retrieved from [Link]

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Introduction: The Pyrazole Scaffold in Modern Drug Discovery and the Imperative of Biophysical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Characterizing the Binding Affinity of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole to Target Proteins

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The compound of interest, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, represents a novel chemical entity whose therapeutic potential is yet to be unlocked. The journey from a promising molecular structure to a validated drug candidate is paved with rigorous biophysical and biochemical characterization. At the heart of this process lies the precise quantification of its binding affinity to protein targets.

Binding affinity, typically expressed as the dissociation constant (K_D), is a critical determinant of a drug's potency, selectivity, and overall pharmacological profile. A thorough understanding of how, how tightly, and with what thermodynamics a compound binds to its target(s) provides invaluable insights for lead optimization and mechanism of action studies.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the characterization of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole. We will begin with strategies for identifying its protein targets and then delve into the core methodologies for quantifying its binding affinity, emphasizing the causality behind experimental choices and the importance of orthogonal validation.

Part 1: Target Identification - Unveiling the Molecular Partners

Before binding affinity can be measured, the relevant protein target(s) of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole must be identified. Given the prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point is to investigate its interaction with the human kinome.[4][5][6] Chemical proteomics offers a powerful, unbiased approach to identify molecular targets directly in a biological context.

Chemical Proteomics Approach for Target Deconvolution

A proven strategy involves an affinity chromatography-based method using "kinobeads," which are sepharose beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[7][8] This technique allows for the affinity enrichment of a large number of kinases from a cell or tissue lysate.[7]

The experiment is performed in a competitive binding format. The cell lysate is pre-incubated with varying concentrations of the test compound, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, before being applied to the kinobeads. Proteins that are true targets of the compound will bind to it in solution, thereby preventing their subsequent capture by the kinobeads. The proteins that remain bound to the beads are then eluted, digested, and identified and quantified using liquid chromatography-mass spectrometry (LC-MS). A dose-dependent reduction in the amount of a specific kinase captured by the beads signifies it as a potential target.[7]

Target_Identification_Workflow cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis Lysate Cell or Tissue Lysate Preparation Incubation Incubate Lysate with Compound Lysate->Incubation Compound 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole (Varying Concentrations) Compound->Incubation Kinobeads Add Kinobeads for Affinity Capture of Non-Bound Kinases Incubation->Kinobeads Wash Wash to Remove Non-Specific Binders Kinobeads->Wash Elution Elute Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Quantitative Proteomic Data Analysis (Dose-Response Curve Generation) LCMS->Data

Caption: Workflow for competitive chemical proteomics using kinobeads.

Part 2: Quantitative Measurement of Binding Affinity

Once a putative target protein is identified and can be expressed and purified, a suite of biophysical techniques can be employed to precisely measure the binding affinity. It is crucial to use at least two orthogonal methods to ensure the trustworthiness of the results.

A. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[9][10][11] The principle involves immobilizing the purified target protein onto a sensor chip and flowing solutions of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole (the analyte) over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in Resonance Units (RU).[11][12]

  • Immobilization Strategy: Amine coupling is a common method for immobilizing proteins, but it's essential to ensure that the process does not denature the protein or block the binding site. A lower immobilization density is often preferred for small molecule analysis to avoid mass transport limitations.

  • Analyte Concentration Series: A wide range of analyte concentrations, typically spanning from 10-fold below to 10-fold above the expected K_D, should be used. This ensures that the full binding curve can be observed, allowing for accurate fitting of the kinetic data.

  • Flow Rate: A sufficiently high flow rate is used to minimize "mass transport limitation," a phenomenon where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor.

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate excess reactive groups with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • Prepare a dilution series of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole in running buffer (e.g., 0.1 nM to 10 µM), including a buffer-only blank.

    • Inject each concentration over the immobilized protein surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface with a mild solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell (an activated/deactivated surface without protein) from the active flow cell to correct for bulk refractive index changes.

    • Subtract the buffer-only blank injection ("double referencing") to correct for any systematic drift.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Analyte (Compound) at Various Concentrations Immobilize->Inject Measure Measure Association (Binding) Inject->Measure Dissociate Flow Buffer to Measure Dissociation Measure->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Analyze Fit Sensorgram Data to Determine ka, kd, and KD Dissociate->Analyze Regenerate->Inject Next Concentration Cycle

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14][15] This allows for the determination of not only the binding affinity (K_D) but also the stoichiometry (n) and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of binding.[13][16] This complete thermodynamic profile is invaluable for understanding the driving forces behind the interaction.

  • Sample Preparation: Meticulous sample preparation is paramount. The compound and protein must be in identical buffer solutions to minimize heats of dilution, which can obscure the true binding signal. Buffers with low ionization enthalpies (e.g., PBS or HEPES) are preferred.

  • Concentrations: The concentration of the macromolecule in the cell should be chosen to ensure the "c-window" (c = n * [Macromolecule] / K_D) is between 5 and 500 for reliable curve fitting. This often requires a preliminary estimate of the K_D from another technique like SPR.

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein into the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole in the final dialysis buffer. Ensure complete dissolution.

    • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

  • Experiment Setup:

    • Load the target protein into the sample cell (e.g., at 10-20 µM).

    • Load the compound solution into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

    • Set the experimental temperature (typically 25 °C).

  • Titration:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

    • The initial injections will produce large heat changes as the binding sites become saturated. Later injections will produce smaller heat changes, eventually equaling the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

C. Fluorescence Polarization (FP): A High-Throughput Secondary Assay

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[17][18] It is particularly well-suited for competitive binding assays, which are excellent for validating primary hits and for higher-throughput screening.[19][20]

The assay relies on a fluorescently labeled ligand (a "tracer") that binds to the target protein. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, and the light it emits is depolarized. When bound to the much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[18] The unlabeled test compound, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, can then compete with the tracer for the same binding site, displacing it and causing a decrease in polarization.[19][20]

  • Assay Development:

    • Identify or synthesize a fluorescent tracer that binds to the target protein with a suitable affinity (ideally, K_D in the low nanomolar range).

    • Determine the optimal concentration of the target protein and tracer that gives a stable, robust signal window (the difference in polarization between the fully bound and fully free tracer).[21]

  • Competition Experiment:

    • Prepare a serial dilution of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

    • In a microplate, add fixed concentrations of the target protein and the fluorescent tracer to each well.

    • Add the serially diluted test compound to the wells. Include controls for no inhibitor (high polarization) and no protein (low polarization).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization in a suitable plate reader.

    • Plot the polarization values against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value (the concentration of the compound that displaces 50% of the bound tracer).

    • The IC50 can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation, provided the K_D of the tracer is known.

Part 3: Data Synthesis and Validation

The true power of this multi-assay approach lies in the synthesis of the data. The results from each technique should be compiled to build a comprehensive picture of the binding interaction.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Measures Real-time kinetics & affinityEndpoint thermodynamics & affinityEndpoint affinity (competitive)
Primary Output k_a, k_d, K_D K_D , n, ΔH, ΔSIC50, K_i
Label Requirement None (label-free)None (label-free)Requires fluorescent tracer
Protein Usage Low (µg)High (mg)Moderate (µg)
Key Insight "How fast" & "How long""Why" (driving forces)"How well it competes"

Conclusion

Characterizing the binding affinity of a novel compound like 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a multi-step, hypothesis-driven process. It begins with unbiased target identification and progresses to rigorous, quantitative biophysical analysis. By employing a suite of orthogonal techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, researchers can build a robust, self-validating dataset. This detailed understanding of a compound's affinity, kinetics, and thermodynamics for its protein targets is not merely an academic exercise; it is the fundamental data upon which successful, rational drug design and development are built.

References

  • Title: Isothermal titration calorimetry in drug discovery.
  • Title: Analysis of protein-ligand interactions by fluorescence polarization.
  • Title: Protein-ligand binding measurements using fluorescence polarization.
  • Title: Biacore SPR for small-molecule discovery.
  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Title: Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research.
  • Title: ITC Assay Service for Drug Discovery.
  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Title: Isothermal titration calorimetry and thermal shift assay in drug design.
  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Title: Assays for direct binding of small molecules and proteins.
  • Title: Analysis of fluorescence polarization competition assays with affinimeter.
  • Title: Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
  • Title: Binding Assays.
  • Title: Small Molecule Immunosensing Using Surface Plasmon Resonance.
  • Title: Establishing and optimizing a fluorescence polarization assay.
  • Title: A beginner's guide to surface plasmon resonance.
  • Title: A Guide to Simple and Informative Binding Assays.
  • Title: Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations.
  • Title: Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Title: Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research.
  • Title: Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors.
  • Title: Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • Title: 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol.
  • Title: Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.
  • Title: Current status of pyrazole and its biological activities.
  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,5-diaryl- or 3(5)-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous COX-2 inhibitors (e.g., Celecoxib), protein kinase inhibitors, and cannabinoid receptor antagonists. This application note details a robust, two-step microwave-assisted protocol for the synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole .

While conventional heating methods for pyrazole synthesis (via Claisen-Schmidt condensation or enaminone routes) often require reflux times exceeding 12 hours and suffer from variable yields, this microwave-assisted protocol reduces total reaction time to under 30 minutes while significantly improving purity profiles.

Key Advantages of this Protocol:
  • Rapid Kinetics: Reaction times reduced by >95% compared to thermal reflux.

  • Atom Economy: Solvent-free conditions for the intermediate step.

  • Scalability: Protocol validated for single-mode microwave reactors (0.5 mmol to 20 mmol scale).

Chemical Background & Retrosynthesis[1]

Structural Considerations & Tautomerism

Researchers must note that 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole exists in dynamic equilibrium with its tautomer, 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole .

  • In Solution: Rapid proton exchange between N1 and N2 renders the 3- and 5-positions equivalent on the NMR time scale (often observed as broad signals or averaged shifts depending on solvent).

  • In Solid State: The molecule typically crystallizes as a single tautomer, stabilized by intermolecular hydrogen bonding (N-H···N).

Retrosynthetic Strategy

The most efficient route to unsubstituted 3(5)-arylpyrazoles avoids the variable regioselectivity of chalcone hydrazine cyclizations. Instead, we utilize the Enaminone Route :

  • Step 1: Condensation of 3-fluoro-4-methoxyacetophenone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Step 2: Cyclocondensation of the resulting enaminone with hydrazine hydrate.

Retrosynthesis Target 5-(3-Fluoro-4-methoxyphenyl) -1H-pyrazole Enaminone Enaminone Intermediate (3-(dimethylamino)-1-arylprop-2-en-1-one) Target->Enaminone Cyclization (N2H4) Start 3-Fluoro-4-methoxyacetophenone + DMF-DMA Enaminone->Start Condensation

Figure 1: Retrosynthetic analysis utilizing the DMF-DMA enaminone pathway.

Materials & Instrumentation

Reagents
  • Starting Material: 3-Fluoro-4-methoxyacetophenone (CAS: 351-54-2), >98% purity.

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), 97%.
    
  • Reagent B: Hydrazine monohydrate (

    
    ), 64-65% (
    
    
    
    ), reagent grade.
  • Solvents: Ethanol (absolute), Glacial Acetic Acid, Ethyl Acetate/Hexanes (for TLC).

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of maintaining 20 bar pressure.

  • Vials: 10 mL or 30 mL microwave-transparent borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.

Experimental Protocols

Protocol A: Synthesis of Enaminone Intermediate

Objective: Conversion of acetophenone to 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one.

  • Preparation: In a 10 mL microwave vial, weigh 3-fluoro-4-methoxyacetophenone (1.0 eq, 500 mg, 2.97 mmol).

  • Reagent Addition: Add DMF-DMA (1.5 eq, 530 mg, 4.45 mmol).

    • Note: No additional solvent is required; DMF-DMA acts as both reagent and solvent.

  • Irradiation: Seal the vial. Irradiate with the following parameters:

    • Temperature: 140 °C

    • Time: 10 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Workup: Cool to room temperature. The excess DMF-DMA and methanol byproduct are removed under reduced pressure (rotary evaporator).

  • Result: The residue is typically a yellow/orange solid or viscous oil. It is sufficiently pure (>90%) for the next step. If solidification is slow, triturating with cold diethyl ether will yield the solid enaminone.

Protocol B: Cyclization to Pyrazole Target

Objective: Cyclization of enaminone with hydrazine to form 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

  • Solvation: Dissolve the crude enaminone from Protocol A (approx. 2.97 mmol theoretical) in Ethanol (4 mL).

  • Reagent Addition: Add Hydrazine hydrate (2.0 eq, 5.94 mmol).

    • Optional: Add 2 drops of glacial acetic acid to catalyze the reaction (often unnecessary in MW but ensures completion).

  • Irradiation: Seal in a fresh 10 mL microwave vial.

    • Temperature: 120 °C

    • Time: 5 minutes

    • Pressure Limit: Set to 15 bar (safety precaution for ethanol vapor).

  • Workup:

    • Cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product usually precipitates as a white to off-white solid.

  • Purification: Filter the precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from ethanol/water if necessary.

Mechanism of Action

The reaction proceeds via a Michael addition-elimination sequence followed by a nucleophilic attack by hydrazine.

Mechanism Acetophenone Acetophenone (Enol form) Enaminone Enaminone Intermediate Acetophenone->Enaminone Condensation (-MeOH) DMFDMA DMF-DMA DMFDMA->Enaminone Cyclization Cyclization (Michael Addn) Enaminone->Cyclization + N2H4 Hydrazine Hydrazine Hydrazine->Cyclization Elimination Elimination (-Me2NH, -H2O) Cyclization->Elimination Product Target Pyrazole Elimination->Product

Figure 2: Mechanistic pathway from acetophenone to pyrazole via enaminone.

Data Analysis & Validation

Comparison: Microwave vs. Conventional Heating

The following data illustrates the efficiency gains using this protocol compared to standard reflux conditions reported in literature for similar 3-arylpyrazoles.

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement
Step 1 Time 8–12 Hours (Reflux)10 Minutes (140°C)60x Faster
Step 1 Solvent Toluene/XyleneSolvent-FreeGreen Chemistry
Step 2 Time 4–6 Hours5 Minutes (120°C)50x Faster
Overall Yield 55–65%85–92%+30% Yield
Purification Column Chromatography often requiredFiltration/RecrystallizationSimplified Workup
Characterization (Expected Data)
  • TLC:

    
     (Ethyl Acetate:Hexane 1:1).
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.8-13.0 (br s, 1H, NH) – Broad due to tautomerism.
      
    • 
       7.8 (d, 1H, Pyrazole-H3/5).
      
    • 
       7.6-7.7 (m, 2H, Ar-H).
      
    • 
       7.2 (t, 1H, Ar-H).
      
    • 
       6.7 (d, 1H, Pyrazole-H4).
      
    • 
       3.89 (s, 3H, OMe).
      
  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .

Troubleshooting & Safety

Critical Process Parameters (CPPs)
  • Moisture Sensitivity (Step 1): DMF-DMA hydrolyzes easily. Ensure the reagent bottle is fresh and the microwave vial is dry. If the enaminone yield is low, increase DMF-DMA equivalents to 2.0.

  • Hydrazine Safety: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle in a fume hood. In the microwave, ensure the vessel is not overfilled (<66% volume) to prevent over-pressurization from

    
     or vapor generation.
    
  • Tautomer Identification: Do not be alarmed if the NMR shows broadened peaks for the pyrazole CH or NH; this is characteristic of the tautomeric equilibrium. Running the NMR at elevated temperature (e.g., 50°C) can sharpen the signals by speeding up the exchange.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]

  • Elguero, J., et al. (2012). Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry, 105, 1-160.
  • Al-Zaydi, K. M. (2009). Microwave Assisted Synthesis of Some New Pyrazole Derivatives. Molecules, 14(10), 4166-4179. [Link]

  • Galan, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules, 24(14), 2636. [Link]

Sources

Reagents for cyclization of 3-fluoro-4-methoxy beta-diketones to pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cyclization of 3-Fluoro-4-Methoxy-Substituted


-Diketones to Pyrazoles 

Executive Summary

The 3-fluoro-4-methoxy phenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., c-Met, VEGFR targets) due to its metabolic stability and unique electrostatic profile. Converting


-diketones bearing this substituent into pyrazoles is a critical synthetic step. However, the push-pull electronic nature of the 3-fluoro-4-methoxy group—where the methoxy group donates electron density via resonance while the fluorine atom withdraws via induction—creates a unique electrophilic profile at the benzylic carbonyl. This Application Note provides a rational guide to reagent selection and detailed protocols to achieve high yield and regiochemical control in these cyclizations.

Reagent Selection Guide: The "Why" Behind the Chemistry

The transformation of 1-(3-fluoro-4-methoxyphenyl)-1,3-diones into pyrazoles is not a generic condensation. The reagents must be chosen to navigate the specific electronic deactivation caused by the electron-rich aryl ring.

A. Hydrazine Sources
ReagentApplication CaseMechanistic Insight
Hydrazine Hydrate (64-80%) General Synthesis The standard nucleophile. Highly reactive, unhindered. Ideal when N-alkylation is not required or will be performed as a subsequent step.
Methylhydrazine N-Methyl Pyrazoles Challenge: Introduces regioselectivity issues (1,3- vs. 1,5-isomers). The terminal

is the harder nucleophile, while the

is softer and more hindered.
Phenylhydrazine N-Aryl Pyrazoles Lower nucleophilicity requires acid catalysis. Often favors the 1,5-diaryl isomer due to steric steering during the initial attack.
Hydrazine Hydrochloride Regiocontrol Using the salt form in protic solvents can alter the pH profile, often favoring the thermodynamic product over the kinetic one.
B. Solvent Systems
  • Ethanol (EtOH): The baseline solvent. Promotes general condensation but offers poor regiocontrol with substituted hydrazines.

  • Hexafluoroisopropanol (HFIP): High Performance. A strong hydrogen-bond donor. It activates the carbonyl groups via H-bonding, often accelerating the reaction and improving regioselectivity by solvating the specific transition states differently than EtOH.

  • Acetic Acid (AcOH): Acts as both solvent and catalyst. Essential for buffering the reaction when using free base hydrazines to prevent the formation of side-product azines.

C. Catalysts
  • p-TsOH or HCl: Strong acid catalysis is often required for the 3-fluoro-4-methoxy substrate because the electron-donating methoxy group deactivates the benzylic ketone toward nucleophilic attack.

  • Yb(OTf)

    
     (Ytterbium Triflate):  A mild Lewis acid that coordinates to the 
    
    
    
    -diketone, enhancing electrophilicity without the harsh conditions of mineral acids. Recommended for acid-sensitive substrates.

Mechanism & Regioselectivity Logic

The core challenge is directing the regioselectivity when using substituted hydrazines (e.g., methylhydrazine).

  • Electronic Factor: The 4-methoxy group renders the benzylic carbonyl (C1) less electrophilic than the distal alkyl carbonyl (C3).

  • Kinetic Pathway: The most nucleophilic nitrogen (

    
    ) attacks the most reactive carbonyl (C3) first. This leads to the 1-Methyl-5-Aryl  isomer (often undesired).
    
  • Thermodynamic Pathway: Under acidic conditions or high heat, the reaction can equilibrate to form the 1-Methyl-3-Aryl isomer (often the bioactive target), which minimizes steric clash between the N-methyl and the aryl ring.

PyrazoleRegiochem Diketone 3-F-4-OMe Beta-Diketone PathA Path A: Kinetic (Basic/Neutral) Diketone->PathA EtOH, RT PathB Path B: Thermodynamic (Acidic/HFIP) Diketone->PathB HCl, Reflux MeHydrazine Methylhydrazine (NH2-NHMe) MeHydrazine->PathA MeHydrazine->PathB IntermedA Hydrazone at C3 (Distal) PathA->IntermedA NH2 attacks C3 IntermedB Hydrazone at C1 (Benzylic) PathB->IntermedB Acid activates C1 Prod15 1-Methyl-5-Aryl Pyrazole (Major Kinetic) IntermedA->Prod15 Cyclization Prod13 1-Methyl-3-Aryl Pyrazole (Target) IntermedB->Prod13 Cyclization

Figure 1: Mechanistic divergence in the cyclization of 3-fluoro-4-methoxy beta-diketones with methylhydrazine. Path B is generally preferred for pharmaceutical applications requiring the 1,3-isomer.

Experimental Protocols

Protocol A: General Synthesis of NH-Pyrazoles

Best for: Creating the core scaffold when N-substitution is not yet defined.

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (1.0 equiv)

  • Hydrazine hydrate (64% or 80% aq., 1.2 equiv)

  • Ethanol (10 volumes)

  • Acetic Acid (0.1 equiv)

Step-by-Step:

  • Dissolution: Charge the

    
    -diketone into a round-bottom flask containing Ethanol. Stir until fully dissolved.
    
  • Catalyst Addition: Add catalytic Acetic Acid. Note: This buffers the pH to preventing diazenyl intermediate formation.

  • Cyclization: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature. A mild exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The diketone spot (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot (pyrazole) will appear.
  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol (Yields are typically high, >85%).

    • If solution remains clear: Concentrate under reduced pressure to 20% volume, then pour into ice water to induce precipitation.

  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (pyrazole C4-H) and a broad singlet
    
    
    ppm (NH).
Protocol B: Regioselective Synthesis of 1-Methyl-3-Aryl Pyrazoles

Best for: Direct synthesis of the bioactive isomer, bypassing the need for N-alkylation of the NH-pyrazole.

Materials:

  • 1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Solvent: Ethanol containing 5% HCl (or use Methylhydrazine Hydrochloride + Et3N in EtOH).

  • Alternative Solvent: Hexafluoroisopropanol (HFIP) - Recommended for difficult substrates.

Step-by-Step:

  • Preparation: Dissolve the diketone in Ethanol (0.5 M concentration).

  • Acidification: Add concentrated HCl (approx. 2–3 drops per mmol of substrate) to lower pH to

    
    .
    
    • Rationale: Acid protonates the carbonyls. The benzylic carbonyl, although less electrophilic due to the 4-OMe, becomes accessible at high temperature under thermodynamic control.

  • Addition: Add Methylhydrazine dropwise.

  • Thermodynamic Reflux: Heat to vigorous reflux for 6–12 hours.

    • Critical Checkpoint: If the kinetic isomer (1,5-isomer) forms early, the prolonged reflux and acid catalysis promote the rearrangement to the thermodynamically more stable 1,3-isomer (where the bulky aryl group is distal to the N-methyl).

  • Purification:

    • Evaporate solvent.[2]

    • Neutralize residue with saturated

      
      . Extract with DCM.
      
    • Regio-separation: The 1,3-isomer and 1,5-isomer have different polarities. The 1,3-isomer (target) is usually less polar. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Benzylic carbonyl deactivation by 4-OMe.Switch solvent to HFIP or TFE (Trifluoroethanol). These solvents activate the carbonyl via strong H-bonding.
Wrong Regioisomer Kinetic control dominated.Increase reaction temperature; extend reflux time; increase acid concentration to force thermodynamic equilibrium.
"Sticky" Oil Product Residual hydrazine or oligomers.Perform an acidic wash (1M HCl) during workup to remove hydrazine, then re-extract. Recrystallize from EtOH/Water.
Difluorination Selectfluor used on diketone precursor?Ensure the starting material is pure. 3-F-4-OMe diketones are stable, but avoid using fluorinating agents during cyclization.

References

  • Synthesis of Pyrazoles via 1,3-Diketones (Knorr Synthesis)

    • Source: BenchChem Application Notes (2025).[3]

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

    • Source:Synlett via MDPI Reviews (2023).
    • URL:[Link]

  • Impact of Fluorine Substituents on Beta-Diketone Reactivity

    • Source:Russian Chemical Reviews (2010/2025 update).[4]

    • URL:[Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles (Analogous Chemistry)

    • Source:Molecules (2021).[2]

    • URL:[Link]

Sources

Application Note: Scalable Manufacture of 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the process chemistry for the scalable synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole (Structure 1 ). This scaffold is a critical pharmacophore in medicinal chemistry, particularly prevalent in kinase inhibitors (e.g., c-Met, ALK pathways) where the 3-fluoro-4-methoxy substitution pattern optimizes metabolic stability and potency.

Technical Note on Nomenclature & Tautomerism: Researchers must note that in unsubstituted 1H-pyrazoles , the N1 and N2 positions are tautomeric. Consequently, 5-(aryl)-1H-pyrazole and 3-(aryl)-1H-pyrazole refer to the same chemical entity in solution. This protocol yields the free base 1H-pyrazole, which exists as a tautomeric mixture.

Synthetic Strategy: The Enaminone Route

While Claisen condensation (using ethyl formate) is a classical route, it generates significant salt waste and often requires variable reaction times. This guide prioritizes the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) route.[1]

Advantages for Scale-Up:

  • Atom Economy: High conversion rates with volatile by-products (methanol, dimethylamine) that are easily removed.

  • Purification: Avoids silica gel chromatography; relies on crystallization.

  • Throughput: Two-step telescoping capability (one-pot potential).

Reaction Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds via the formation of a


-dimethylaminovinyl ketone (enaminone) intermediate, followed by cyclocondensation with hydrazine.

G Start 3'-Fluoro-4'-methoxyacetophenone (Starting Material) Inter Enaminone Intermediate (Crystalline Solid) Start->Inter Condensation (-MeOH, -HNMe2) Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole (Target) Inter->Product Cyclization (-H2O, -HNMe2) Reagent2 Hydrazine Hydrate (EtOH, 0°C to RT) Reagent2->Product

Figure 1: Linear synthetic workflow. The enaminone intermediate acts as a "masked" 1,3-dicarbonyl equivalent.

Detailed Experimental Protocols

Phase A: Enaminone Formation

Objective: Convert 3'-fluoro-4'-methoxyacetophenone to 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one.

Reagents & Materials:

  • 3'-Fluoro-4'-methoxyacetophenone (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
    
  • Solvent: Toluene (or neat for small scale)

Step-by-Step Protocol:

  • Charging: Load 3'-fluoro-4'-methoxyacetophenone (e.g., 100 g, 0.595 mol) into a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Addition: Add Toluene (500 mL) followed by DMF-DMA (106 g, 0.89 mol).

    • Process Tip: A slight excess of DMF-DMA drives the reaction to completion and compensates for hydrolysis if moisture is present.

  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux for 8–12 hours.
    
    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting acetophenone peak should disappear.

  • Work-up: Distill off the solvent and excess DMF-DMA under reduced pressure.

  • Isolation: The residue typically solidifies upon cooling. Triturate with cold hexanes or MTBE to remove dark impurities. Filter the yellow/orange solid.

    • Yield Target: >90%[2]

    • Stability: The enaminone is moisture sensitive; store in a desiccator if not using immediately.

Phase B: Cyclization with Hydrazine (Critical Safety Step)

Objective: Cyclize the enaminone to the pyrazole ring.

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3] The reaction with enaminones is exothermic .

Reagents:

  • Enaminone Intermediate (from Phase A) (1.0 equiv)

  • Hydrazine Hydrate (64% or 80% solution) (1.2 – 1.5 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

  • Dissolution: Suspend the Enaminone (e.g., 100 g, 0.448 mol) in Ethanol (800 mL) in a reactor. Cool the mixture to

    
     using an ice/brine bath.
    
  • Controlled Addition: Add Hydrazine Hydrate (33.6 g, ~0.67 mol) dropwise via an addition funnel.

    • Critical Parameter: Maintain internal temperature

      
       during addition to prevent thermal runaway and regiochemical impurities.
      
  • Reaction: After addition, allow the mixture to warm to room temperature (

    
    ). Stir for 3–5 hours.
    
    • Optional: If conversion is slow, heat to reflux for 1 hour, but initial low-temperature stirring is vital for purity.

  • Work-up: Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.

  • Crystallization: Pour the residue into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (4:1) or Isopropanol .

    • Drying: Vacuum oven at

      
       for 12 hours.
      

Process Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 75% – 85% (2 steps)Optimized for crystallization losses.
Appearance White to off-white crystalline solidYellowing indicates oxidation or residual enaminone.
Purity (HPLC) > 98.5% (a/a)Critical for pharmaceutical applications.
1H NMR (DMSO-d6)

12.8 (br s, 1H, NH), 8.2 (s, 1H), 7.8 (s, 1H), 7.6-7.2 (m, 3H), 3.9 (s, 3H)
Characteristic pyrazole C-H peaks.
19F NMR

-135 to -137 ppm
Diagnostic for the fluorine substituent.
Melting Point

Range may vary slightly by crystal habit.

Troubleshooting & Optimization

Mechanism of Impurity Formation

Understanding the mechanism allows for rapid troubleshooting.

Mechanism Step1 Enaminone (Electrophilic Sites at C1 & C3) PathA Path A: Hydrazine attacks C3 (Desired) Step1->PathA Kinetic Control (Low Temp) PathB Path B: Hydrazine attacks C1 (Minor Regioisomer) Step1->PathB Thermodynamic (High Temp) Final Target Pyrazole PathA->Final Cyclization

Figure 2: Regioselectivity control. Lower temperatures favor the attack at the


-carbon (C3 of the enaminone), reducing by-products.
Common Issues Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or hydrolysis.Use anhydrous toluene; increase DMF-DMA equivalents; ensure vigorous reflux.
Colored Product Oxidation of hydrazine or phenols.Perform cyclization under Nitrogen atmosphere; wash filter cake with cold ether.
Oily Product Residual solvent or impurities.[4]Triturate with hexanes; induce crystallization by scratching or seeding.
Safety Exotherm Fast addition of hydrazine.STOP. Cool reactor immediately. Dilute hydrazine in ethanol before addition.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Gosselin, F., et al. (2006).[5] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[5] Synlett, 2006(19), 3267–3270. Link

  • BenchChem. (2025).[6] Safety and Handling of Hydrazine Hydrate in Scale-Up Synthesis.[6][7] Technical Safety Guide. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Hydrazine.Link

  • Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-005 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole (also referred to as the 3-aryl tautomer). The industry-standard route involves the conversion of 3'-fluoro-4'-methoxyacetophenone to an enaminone intermediate using N,N-dimethylformamide dimethyl acetal (DMF-DMA) , followed by cyclization with hydrazine hydrate .

While theoretically straightforward, this reaction sequence often suffers from two critical failure modes:

  • Stalled Enaminone Formation: Incomplete conversion due to poor equilibrium management in Step 1.

  • Azine Contamination: Formation of insoluble dimers during Step 2 if hydrazine stoichiometry is mismanaged.

Module 1: The Enaminone Intermediate (Step 1)

User Question: "My conversion of acetophenone to the enaminone stops at 70-80%. Adding more DMF-DMA doesn't help. How do I push this to completion?"

Root Cause Analysis

The reaction between the acetophenone and DMF-DMA is an equilibrium process that releases methanol . If methanol is not actively removed, the reaction stalls. Furthermore, DMF-DMA hydrolyzes rapidly if atmospheric moisture enters the system, consuming the reagent before it reacts with the ketone.

Troubleshooting Protocol
VariableStandard ConditionOptimized Condition (High Yield) Why?
Reagent Stoichiometry 1.1 – 1.5 equiv2.0 – 3.0 equiv DMF-DMA thermally decomposes over long reflux times; excess ensures kinetic drive.
Solvent System Neat (in DMF-DMA)Toluene or Xylene (Co-solvent) Allows for a higher reflux temperature (

C) to distill off Methanol.
Reaction Vessel Standard CondenserDean-Stark Trap or Vented Distillation Actively removes the methanol byproduct to shift equilibrium (Le Chatelier's principle).
Atmosphere Nitrogen balloonArgon/N2 flow (Positive Pressure) Prevents hydrolysis of DMF-DMA by ambient moisture.
Step-by-Step Optimization
  • Charge: 3'-fluoro-4'-methoxyacetophenone (1.0 eq) and Toluene (5-10 volumes).

  • Add: DMF-DMA (1.5 eq initially).

  • Reflux: Heat to vigorous reflux (

    
    C).
    
  • Distill: Do not use a closed reflux condenser immediately. Allow the first 5-10% of solvent (containing the MeOH byproduct) to distill off.

  • Re-charge: After 4 hours, check HPLC/TLC. If starting material >5%, add fresh DMF-DMA (0.5 eq) and continue reflux.

  • Isolation: Evaporate to dryness. Do not recrystallize the intermediate oil/solid unless necessary; the crude is usually sufficient for Step 2.

Visualizing the Equilibrium Logic

EnaminoneLogic Start Acetophenone + DMF-DMA Inter Tetrahedral Intermediate Start->Inter Heat Product Enaminone (Desired) Inter->Product - MeOH Methanol Methanol (Byproduct) Inter->Methanol Methanol->Inter Reversible (Inhibits Product) Removal Dean-Stark / Distillation Removal->Methanol Removes

Caption: Figure 1. The equilibrium trap in enaminone synthesis. Active removal of methanol is the only way to prevent the reverse reaction.

Module 2: Cyclization Dynamics (Step 2)

User Question: "I am getting a yellow insoluble solid that is not my pyrazole. My yield is dropping. What is this impurity?"

Root Cause Analysis

The yellow impurity is likely the Azine (a dimer where two ketone/enaminone molecules bridge via hydrazine). This occurs when hydrazine is the limiting reagent or is added too slowly to a hot solution.

The "Inverse Addition" Technique

To guarantee the formation of the 1H-pyrazole (and avoid the azine), the enaminone must effectively "swim" in an excess of hydrazine.

Protocol:

  • Prepare Hydrazine: In the reaction flask, dissolve Hydrazine Hydrate (1.5 – 2.0 equiv) in Ethanol (or Methanol). Cool to

    
    C.
    
  • Prepare Enaminone: Dissolve the crude enaminone from Step 1 in a minimal amount of Ethanol.

  • Addition: Add the Enaminone solution dropwise into the Hydrazine solution (Inverse Addition).

    • Why? This ensures the enaminone always encounters an excess of hydrazine, favoring cyclization over dimerization.

  • Heat: Once addition is complete, warm to room temperature, then reflux for 1-2 hours.

Troubleshooting Table: Impurity Profiling
ObservationLikely IdentityCauseSolution
Bright Yellow/Orange Solid Azine (Dimer) Local deficiency of hydrazine.Use Inverse Addition; Increase hydrazine to 2.5 eq.
Sticky Brown Oil Oligomers Overheating or dirty starting material.Purify Step 1 intermediate; use EtOH/AcOH solvent mix.
White Precipitate (Water Soluble) Hydrazine Salts Excess acid (if used).Wash crude solid with water/bicarbonate.
Pathway Visualization

CyclizationPath cluster_paths Reaction Pathways Enaminone Enaminone Intermediate Mono Hydrazone Intermediate Enaminone->Mono + NH2NH2 Hydrazine Hydrazine (NH2NH2) Pyrazole 5-Aryl-1H-Pyrazole (Target) Mono->Pyrazole Intramolecular Cyclization (Fast) Azine Azine Dimer (Impurity) Mono->Azine + Enaminone (If Hydrazine Low) Note CRITICAL: Keep Hydrazine in Excess Note->Mono

Caption: Figure 2. Kinetic competition between cyclization and dimerization. High local concentration of hydrazine suppresses the red path.

Module 3: Purification & Tautomerism

User Question: "The literature says '5-aryl', but NMR suggests a mixture. Also, the solid is sticky. How do I purify?"

Technical Note: Tautomerism

For N-unsubstituted pyrazoles (1H-pyrazoles), the position 3 and 5 are tautomeric.

  • Structure A: 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

  • Structure B: 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

In solution (NMR), these rapidly interconvert, often appearing as broad signals or an average. In the solid state, they exist as a hydrogen-bonded polymer. Do not attempt to separate these isomers; they are the same chemical entity.

Purification Protocol (The "Crash-Out" Method)

Avoid column chromatography if possible, as pyrazoles can streak on silica due to their basicity.

  • Evaporation: Remove the Ethanol reaction solvent completely.

  • Aqueous Wash: Suspend the residue in water. The pyrazole is organic; hydrazine salts are water-soluble.

  • Trituration:

    • Add a small amount of cold Methyl tert-butyl ether (MTBE) or Diethyl Ether .

    • Sonicate. The sticky oil should solidify into a powder.

    • Filter and wash with cold pentane/hexanes.

  • Recrystallization (High Purity):

    • Dissolve in hot Ethanol .

    • Add water dropwise until slightly turbid.

    • Cool slowly to

      
      C.
      

References

  • Reaction of Acetophenones with DMF-DMA

    • Mechanism & Kinetics: Liskon Biological. (2024).[1] Exploration of the Reaction Mechanism of DMF-DMA. Link

    • General Synthesis: BenchChem. (2025).[2] Troubleshooting low yield in fluorenone to hydrazone conversion (Analogous hydrazine chemistry). Link

  • Pyrazole Cyclization & Regiochemistry

    • Yield Optimization: Fustero, S., et al. (2021). Recent Advances in the Synthesis of Pyrazoles. ResearchGate / Chemical Reviews. Link

    • Hydrazine Cyclization: Organic Chemistry Portal. Synthesis of Pyrazoles. (General mechanistic grounding).
  • Purification & Properties

    • Crystallization Techniques: Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Link

Sources

Overcoming solubility issues of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole in aqueous buffers. Ticket ID: #SOL-PYR-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering precipitation or low recovery of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole when transitioning from organic stock solutions to aqueous biological buffers.

This molecule presents a "perfect storm" for solubility challenges:

  • The Pyrazole Core: At physiological pH (7.4), the 1H-pyrazole is neutral. Its pKa values (acidic ~14, basic ~2.5) mean it lacks ionizable handles to aid solvation in standard buffers.

  • The Fluorine Effect: While fluorine improves metabolic stability, it increases lipophilicity (LogP) and strengthens crystal lattice packing, often reducing aqueous solubility compared to non-fluorinated analogs.

  • The "Brick Dust" Profile: High melting point + high LogP classifies this as a likely BCS Class II compound.

This guide provides three validated workflows to solubilize this compound without compromising biological assay integrity.

Module 1: The Decision Matrix

Before modifying your protocol, use this logic flow to select the correct solubilization strategy based on your assay's tolerance.

Solubility_Decision_Tree Start Start: Precipitation Observed Check_DMSO Can Assay Tolerate >1% DMSO? Start->Check_DMSO High_DMSO Strategy A: Step-Down Dilution Check_DMSO->High_DMSO YES Low_DMSO Is the Target a Protein/Enzyme? Check_DMSO->Low_DMSO NO Cyclodextrin Strategy B: HP-β-CD Complexation Low_DMSO->Cyclodextrin YES (Sensitive to detergents) Surfactant Strategy C: Non-Ionic Surfactants (Tween) Low_DMSO->Surfactant NO (Cell-based/Robust)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Module 2: Troubleshooting Protocols

Strategy A: The "Step-Down" Dilution (DMSO Optimization)

Best for: Enzyme inhibition assays, high-throughput screening. The Problem: Direct addition of 100% DMSO stock to aqueous buffer causes a rapid polarity shift, forcing the compound to precipitate ("crash out") before it can disperse.

The Protocol

Do not pipette 1 µL of stock directly into 99 µL of buffer. Instead, use an intermediate solvent spike.

StepActionMechanism
1 Prepare 1000x Stock in 100% DMSO (e.g., 10 mM).Ensures complete initial solubilization.
2 Dilute 1000x Stock into pure Ethanol or PEG400 to create a 100x working solution.Creates a "bridge" solvent with lower surface tension than water.
3 Add the 100x working solution to your aqueous buffer while vortexing rapidly .Prevents local supersaturation zones where precipitation nuclei form.
4 Sonicate for 5 minutes at room temperature.Breaks up transient micro-aggregates.

Validation: Centrifuge the final buffer at 10,000 x g for 10 mins. Measure UV absorbance of the supernatant. If signal drops >5% compared to the pre-spin sample, the compound has precipitated.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell-based assays, in vivo studies, or assays sensitive to DMSO. The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic phenyl-pyrazole core sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.

Protocol: 1:10 Molar Complexation

CD_Complexation_Workflow Step1 Weigh Compound (Solid) Step2 Dissolve in Acetone/MeOH Step1->Step2 Solubilize Step3 Add HP-β-CD (Aq. Solution) Step2->Step3 Mix Step4 Evaporate Solvent (Rotovap/SpeedVac) Step3->Step4 Co-evaporation Step5 Reconstitute in Buffer Step4->Step5 Final Soln

Figure 2: Co-evaporation method for creating stable inclusion complexes.

  • Calculate: Determine the moles of your pyrazole. Weigh out 10 molar equivalents of HP-β-CD (MW ~1400 Da).

  • Dissolve: Dissolve the pyrazole in a small volume of volatile organic solvent (Acetone or Methanol). Dissolve HP-β-CD in water.

  • Mix: Combine the two solutions dropwise. The solution should remain clear.

  • Evaporate: Remove the organic solvent using a SpeedVac or rotary evaporator. You are left with a clear aqueous solution or a film.

  • Reconstitute: Add your assay buffer to the residue. The complex should dissolve readily up to 100 µM.

Why this works: The fluorine atom on the phenyl ring creates a dipole that actually stabilizes the interaction within the cyclodextrin cavity, often making this method more effective for fluorinated compounds than non-fluorinated ones.

Strategy C: Surfactant Stabilization

Best for: Non-sensitive biochemical assays. The Protocol: Add 0.05% Tween-80 or 0.01% Triton X-100 to your assay buffer before adding the compound.

  • Warning: Ensure your protein target is not denatured by the surfactant.

  • Note: This does not increase intrinsic solubility but prevents the formation of large, light-scattering aggregates (critical for optical assays).

Frequently Asked Questions (FAQ)

Q1: Can I just adjust the pH to dissolve it? A: No. The pyrazole NH is very weakly acidic (pKa > 13) and the pyridine-like nitrogen is weakly basic (pKa < 2.5). Adjusting pH between 4 and 9 (biological range) will have zero effect on the ionization state. The molecule will remain neutral and insoluble. Do not waste time on pH curves.

Q2: My compound precipitates after 2 hours. Why? A: You are observing "Ostwald Ripening." Small, invisible aggregates formed immediately upon dilution are energetically unstable. Over time, they redeposit onto larger crystals, which eventually become visible precipitate.

  • Fix: Switch to Strategy B (Cyclodextrin) to thermodynamically stabilize the monomeric form.

Q3: I see a "film" on the plastic well plate. Is this the compound? A: Yes. Fluorinated phenyl-pyrazoles are highly lipophilic and will adsorb to polystyrene (standard plasticware).

  • Fix: Use Low-Binding (BSA-coated) or Glass-coated plates. Alternatively, the inclusion of 0.01% Tween-20 usually blocks this adsorption.

References

  • Lipinski, C. A., et al. (2014). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. (Explains the kinetics of precipitation and the "unstable supersaturated zone").

  • Gould, S., & Scott, R. C. (2005).[1] "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review." Food and Chemical Toxicology. (Validates HP-β-CD as a safe, non-toxic excipient for biological assays).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Details the physicochemical impact of fluorine substitution on lipophilicity and solubility).

  • Tiwari, G., et al. (2010).[1] "Cyclodextrins in delivery systems: Applications." Journal of Pharmacy and Bioallied Sciences. (Methodology for inclusion complex formation).

Sources

Technical Support Center: Regiocontrol in 3-Fluoro-4-Methoxyphenyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting regioselectivity in 3-fluoro-4-methoxyphenyl pyrazole formation Content type: Technical Support Center (FAQs & Guides) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Subject: 1-(3-fluoro-4-methoxyphenyl)-pyrazole scaffolds Ticket Priority: High (Common bottleneck in kinase inhibitor synthesis)

Core Problem Analysis: The "Electronic Tug-of-War"

User Query: Why is this specific aryl group causing regioselectivity issues compared to my standard phenylhydrazine reactions?

Technical Insight: The 3-fluoro-4-methoxyphenyl moiety presents a unique electronic profile that complicates the standard Knorr pyrazole synthesis rules.

  • The 4-Methoxy Group (EDG): Strong resonance donation (

    
    ) increases electron density on the aromatic ring, making the hydrazine relatively electron-rich. This increases the nucleophilicity of the internal nitrogen (
    
    
    
    ), narrowing the reactivity gap between
    
    
    and the terminal nitrogen (
    
    
    ).
  • The 3-Fluoro Group (EWG): exerts a localized inductive withdrawal (

    
    ). While weaker than the methoxy's resonance, it creates an asymmetrical electronic bias on the ring.
    

The Consequence: Unlike electron-deficient hydrazines (e.g., 4-nitrophenylhydrazine) which exhibit high regioselectivity due to a "dead"


, your 3-fluoro-4-methoxyphenylhydrazine has two active nucleophilic sites. This often leads to inseparable regioisomeric mixtures (1,3- vs. 1,5-isomers) in standard solvents like ethanol.

Troubleshooting Guides (FAQ Format)

Scenario A: The "Mixture of Isomers" Crisis

Q: I am reacting 3-fluoro-4-methoxyphenylhydrazine with an unsymmetrical 1,3-diketone in refluxing ethanol, but I'm getting a 60:40 mixture of isomers. How do I fix this?

A: Switch to Fluorinated Solvents (The "TFE Effect"). Standard protic solvents (EtOH, MeOH) often fail to differentiate the transition states for electron-rich hydrazines.

  • Protocol Shift: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: TFE is a strong hydrogen-bond donor (high

    
     acidity). It selectively activates the most basic carbonyl oxygen of your 1,3-diketone. Simultaneously, the solvent network stabilizes the polar transition state of the desired pathway.
    
  • Expected Outcome: Literature precedents suggest regioselectivity can jump from ~2:1 to >10:1 solely by changing the solvent to TFE or HFIP [1, 2].

ParameterStandard ConditionOptimized Condition
Solvent Ethanol (EtOH)Trifluoroethanol (TFE)
Temperature Reflux (78 °C)Ambient to 40 °C
Catalyst HCl / AcOH (Optional)None (Solvent acts as catalyst)
Selectivity Low (Mixed)High (>90% Major Isomer)
Scenario B: The "Wrong Isomer" Dominance

Q: I need the 1-aryl-5-substituted pyrazole, but the reaction favors the 1-aryl-3-substituted product. How do I invert the selectivity?

A: Modulate pH to Control Hydrazine Nucleophilicity. Regioselectivity is driven by the initial attack of the hydrazine's most nucleophilic nitrogen (


) on the diketone's most electrophilic carbonyl.
  • The Fix: If the "natural" electrophilicity match gives the wrong isomer, you must alter the hydrazine's state.

  • Acidic Conditions (HCl/AcOH): Protonation often occurs first at the more basic internal nitrogen (

    
    ). This forces the terminal nitrogen (
    
    
    
    ) to attack.
  • Basic Conditions: In rare cases, deprotonating the hydrazine (forming the hydrazide anion) can invert the nucleophilicity profile, though this is risky with fluorinated substrates due to potential

    
     side reactions on the fluorine [3].
    
  • Steric Control: If possible, increase the steric bulk of the substituent at the position where you don't want the N-aryl group to land.

Scenario C: Absolute Regiocontrol Required

Q: I cannot afford any regioisomers (downstream separation is impossible). Is there a guaranteed route?

A: Abandon Knorr Synthesis for C-N Coupling. If condensation is ambiguous, build the pyrazole ring first, then attach the aryl group.

  • Protocol: Buchwald-Hartwig Amination.[1][2][3]

  • Substrates: Use a pre-synthesized 3- or 5-substituted pyrazole (NH-free) and 4-bromo-2-fluoroanisole .

  • Why it works: The coupling occurs exclusively at the pyrazole nitrogen. Sterics will dictate that the arylation occurs at the less hindered nitrogen (usually giving the 1,3-disubstituted product if the 3-substituent is bulky) [4, 5].[4]

Diagnostic Workflow

Use this logic flow to determine your experimental path.

RegioControl Start Start: 3-F-4-OMe-Ph-Hydrazine + 1,3-Diketone CheckSolvent Are you using Ethanol/Methanol? Start->CheckSolvent SwitchSolvent ACTION: Switch to TFE or HFIP CheckSolvent->SwitchSolvent Yes CheckResult Check Regio Ratio (LCMS/NMR) SwitchSolvent->CheckResult Good Ratio > 95:5 Proceed to Workup CheckResult->Good Success Bad Ratio < 90:10 CheckResult->Bad Failure AnalyzeCarbonyl Analyze Diketone: Is one Carbonyl significantly more electrophilic (e.g., CF3)? Bad->AnalyzeCarbonyl YesElec Electronic Control Dominates. Try Lewis Acid (Yb(OTf)3) AnalyzeCarbonyl->YesElec Yes NoElec Steric/Electronic Clash. SWITCH STRATEGY AnalyzeCarbonyl->NoElec No Buchwald Strategy B: Buchwald-Hartwig Coupling (Pre-formed Pyrazole + Aryl Halide) NoElec->Buchwald

Caption: Decision tree for optimizing regioselectivity in 3-fluoro-4-methoxyphenyl pyrazole synthesis.

Analytical Verification: Proving Your Structure[5]

You cannot rely on LCMS alone, as regioisomers often have identical masses and similar retention times.

The "Gold Standard": 19F-1H HOESY or NOE

Since your molecule contains a fluorine atom on the N-aryl ring, 19F NMR is your most powerful tool.

  • 1H-1H NOESY: Look for a cross-peak between the ortho-protons of the N-aryl ring and the substituent at the pyrazole 5-position.

    • If 1,5-isomer: Strong NOE between Aryl-H (ortho) and Pyrazole-C5-Substituent.

    • If 1,3-isomer: Strong NOE between Aryl-H (ortho) and Pyrazole-C5-H (the proton on the ring), or weak NOE if C5 is substituted with a small group.

  • 19F Chemical Shift: The chemical shift of the fluorine (approx -135 to -115 ppm) is sensitive to the orthogonal twist of the phenyl ring relative to the pyrazole. The 1,5-isomer usually forces the aryl ring out of plane due to steric clash, shifting the 19F signal compared to the flatter 1,3-isomer [6].

Data Table: Expected NMR Signatures
Feature1,3-Disubstituted (Isomer A)1,5-Disubstituted (Isomer B)
Steric Strain Low (Planar conformation possible)High (Aryl ring twists out of plane)
NOE Signal Aryl-H

Pyrazole-H4
Aryl-H

Substituent R
19F Shift

typically downfield relative to B

typically upfield (shielded by twist)

Experimental Protocol: The "TFE" Method

Objective: Synthesis of 1-(3-fluoro-4-methoxyphenyl)-3-methyl-5-phenylpyrazole (Example Target).

  • Preparation: In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

  • Addition: Add 3-fluoro-4-methoxyphenylhydrazine hydrochloride (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Note: If using the hydrochloride salt, the acidity is often sufficient. If using free base hydrazine, no acid is needed in TFE.

  • Workup: Evaporate TFE (recoverable/recyclable). Redissolve residue in EtOAc, wash with NaHCO3 (sat) and Brine.

  • Purification: Flash chromatography. The regioselectivity is typically determined before purification to avoid yield loss bias.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[5] Journal of Organic Chemistry. Link

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Tao, Y., et al. (2020).[7] Palladium-Catalyzed C–H Activation/Aryl–Aryl Coupling of 4-Phenylamino[2.2]paracyclophane.[1] Chemistry – A European Journal. Link

  • Kock, F., et al. (2024).[7][8] Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis. Molecules. Link

Sources

Technical Support Center: Purification of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing hydrazine impurities from the synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole. This document provides troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is residual hydrazine a common impurity in the synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole?

A1: The synthesis of pyrazoles often involves the condensation reaction between a 1,3-dicarbonyl compound and hydrazine or a hydrazine derivative.[1][2] To ensure the complete consumption of the more complex dicarbonyl starting material, an excess of hydrazine hydrate is often used. Due to its high boiling point and polarity, removing this excess hydrazine can be challenging during standard work-up procedures.

Q2: What are the primary methods for removing hydrazine impurities?

A2: The most common and effective methods for removing hydrazine impurities include quenching, acid-base extraction, recrystallization, and chromatography. The choice of method depends on the scale of the reaction, the level of impurity, and the properties of the desired pyrazole product.

Q3: How can I detect the presence of residual hydrazine in my product?

A3: Several analytical techniques can be used to detect hydrazine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly sensitive methods, often requiring derivatization of the hydrazine.[3][4] For a quicker qualitative assessment, colorimetric methods using reagents like p-dimethylaminobenzaldehyde can be employed.[5][6]

Q4: Is it possible to remove hydrazine without using column chromatography?

A4: Yes, in many cases, a combination of quenching and acid-base extraction, followed by recrystallization, can effectively remove hydrazine impurities without the need for column chromatography.[7][8]

Troubleshooting Guide

Issue 1: My crude product is an oil and I suspect it contains a significant amount of hydrazine.

Question: I've removed the reaction solvent, but the resulting crude product is an oil instead of the expected solid. How can I remove the excess hydrazine and isolate my product?

Answer: An oily crude product often indicates the presence of a significant amount of residual hydrazine hydrate, which can depress the melting point of your product. An effective strategy is to first quench the excess hydrazine and then proceed with an extraction.

Protocol 1: Quenching and Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Quenching: Add an excess of acetone or benzaldehyde to the solution and stir at room temperature for 1-2 hours.[9] This will convert the hydrazine into a more stable and less polar hydrazone.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution, such as 1 M HCl.[8][10][11] The basic hydrazine and any unreacted hydrazine will be protonated and move into the aqueous layer. Your pyrazole product, being less basic, should remain in the organic layer.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which should now be solidified or more amenable to crystallization.

Causality: Hydrazine is a base and will react with the acid to form a water-soluble salt. The pyrazole is a much weaker base and will remain in the organic solvent. Acetone and benzaldehyde react with hydrazine to form hydrazones, which are typically easier to separate during extraction due to their different solubility profiles.

Issue 2: My NMR spectrum shows broad peaks, and I still detect hydrazine after initial purification.

Question: After an initial workup, the 1H NMR of my product shows broad N-H peaks and other unidentifiable signals. How can I improve the purity?

Answer: Broad peaks in the NMR spectrum can be indicative of residual hydrazine or acidic/basic impurities. A carefully performed acid-base extraction followed by recrystallization is recommended.

Protocol 2: Acid-Base Extraction and Recrystallization

  • Dissolution: Dissolve your crude product in an organic solvent like ethyl acetate.

  • Acidic Extraction: Wash the organic solution with multiple portions of dilute HCl (e.g., 1 M). This will extract the basic hydrazine impurity into the aqueous phase.[10]

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities.

  • Water and Brine Wash: Wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system. Common solvents for pyrazoles include ethanol, ethyl acetate/hexanes, or toluene.[12]

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemPolarityTypical Use Case
Ethanol/WaterPolarFor moderately polar pyrazoles.
Ethyl Acetate/HexanesMedium to NonpolarGood for a wide range of pyrazoles.
TolueneNonpolarFor less polar pyrazoles.
IsopropanolPolarAlternative to ethanol.

Visualization: Acid-Base Extraction Workflow

G cluster_0 Separatory Funnel Crude Product in\nOrganic Solvent Crude Product in Organic Solvent Add Dilute Acid Add Dilute Acid Crude Product in\nOrganic Solvent->Add Dilute Acid Step 1 Aqueous Layer Aqueous Layer Shake and Separate Shake and Separate Add Dilute Acid->Shake and Separate Step 2 Organic Layer\n(Pyrazole) Organic Layer (Pyrazole) Shake and Separate->Organic Layer\n(Pyrazole) Aqueous Layer\n(Hydrazine Salt) Aqueous Layer (Hydrazine Salt) Shake and Separate->Aqueous Layer\n(Hydrazine Salt) Wash with NaHCO3 Wash with NaHCO3 Organic Layer\n(Pyrazole)->Wash with NaHCO3 Step 3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Step 4 Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Step 5 Pure Pyrazole Pure Pyrazole Dry and Concentrate->Pure Pyrazole

Caption: Workflow for removing hydrazine via acid-base extraction.

Issue 3: My product is a solid, but I am concerned about trace amounts of hydrazine.

Question: I have isolated a solid product, but for my downstream application, I need to ensure very low levels of hydrazine. What is the best method for this?

Answer: For achieving high purity, column chromatography is a very effective method. Alternatively, forming a salt of your pyrazole product can be a highly selective purification technique.

Protocol 3: Purification via Salt Formation

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent.

  • Acid Addition: Add an equimolar amount of a suitable acid (e.g., oxalic acid or phosphoric acid in an organic solvent) to form the pyrazole salt.[13][14]

  • Crystallization: The pyrazole salt will often precipitate out of the solution. The more polar hydrazine will remain in the mother liquor.

  • Filtration: Collect the salt by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base: Dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate) to regenerate the pure pyrazole.

  • Extraction: Extract the pure pyrazole into an organic solvent, dry, and concentrate.

Protocol 4: Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase. To prevent the basic pyrazole from streaking, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[7]

  • Eluent: A gradient of ethyl acetate in hexanes is a common eluent system for pyrazoles.[15][16] The less polar pyrazole product will elute before any highly polar residual hydrazine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.

Visualization: Purification Decision Tree

G Crude Product Crude Product High Impurity? High Impurity? Crude Product->High Impurity? Quench & Extract Quench & Extract High Impurity?->Quench & Extract Yes Trace Impurity? Trace Impurity? High Impurity?->Trace Impurity? No Recrystallize Recrystallize Quench & Extract->Recrystallize Recrystallize->Trace Impurity? Column Chromatography Column Chromatography Trace Impurity?->Column Chromatography Yes Salt Formation Salt Formation Trace Impurity?->Salt Formation Alternative Pure Product Pure Product Trace Impurity?->Pure Product No Column Chromatography->Pure Product Salt Formation->Pure Product

Caption: Decision tree for selecting a purification method.

References

  • Benchchem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. ATSDR.
  • NASA. (2020, May 8). Three Methods of Detection of Hydrazines. NASA Tech Briefs.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • NASA. (2010, May). Three Methods of Detection of Hydrazines. NASA Tech Briefs.
  • National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
  • Springer. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. SpringerLink.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.. OSHA.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros.
  • ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
  • LibreTexts. (n.d.). Acid-Base Extraction. Chemistry LibreTexts.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • ResearchGate. (2025, August 6). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.
  • National Center for Biotechnology Information. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. PubMed Central.
  • Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.
  • National Center for Biotechnology Information. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central.
  • Chemistry Stack Exchange. (2018, February 28). One-pot synthesis of pyrazole.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.
  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry.
  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene.
  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine.
  • Royal Society of Chemistry. (n.d.). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives.

Sources

Technical Support Center: Stability of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acidic Stability & Handling Guide

Executive Summary

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a robust heteroaromatic scaffold commonly used in kinase inhibitor discovery. Under acidic conditions, this molecule exhibits bimodal behavior :

  • Dilute/Moderate Acids (HCl, TFA, AcOH): High chemical stability. The molecule undergoes reversible protonation (salt formation) and acid-catalyzed tautomerization.

  • Strong Hydrohalic/Lewis Acids (Conc. HBr, HI, BBr3): High risk of degradation via ether cleavage (demethylation), converting the methoxy group to a phenol.

This guide addresses common anomalies observed during synthesis, purification (HPLC), and storage.

Module 1: Solubility & Retention Time Shifts

User Issue: "I dissolved my compound in 0.1% TFA/Water, but the HPLC retention time shifted significantly compared to the neutral standard. Is it degrading?"

Root Cause: Pyrazolium Salt Formation

This is likely not degradation . The pyrazole ring is amphoteric. The N2 nitrogen (pyridine-like) has a pKₐ of approximately 2.5 – 3.0 . In acidic media (pH < 2.5), the molecule exists predominantly as the pyrazolium cation .

  • Neutral Form: Hydrophobic, longer retention time (RP-HPLC).

  • Cationic Form: Hydrophilic, shorter retention time (RP-HPLC).

Troubleshooting Protocol: The pH Swing Test

To confirm stability versus degradation, perform this self-validating test:

  • Aliquot: Take 100 µL of your acidic sample.

  • Neutralize: Add 100 µL of 1M Sodium Bicarbonate (

    
    ) or Ammonium Bicarbonate.
    
  • Extract: Add 200 µL Ethyl Acetate, vortex, and analyze the organic layer.

  • Result Interpretation:

    • Original RT Restored: The compound was simply protonated. (Stable)

    • New Peaks Persist: Chemical degradation has occurred (See Module 2).

Module 2: Chemical Degradation (Demethylation)

User Issue: "LCMS shows a new impurity with a mass of [M-14]. It appears after heating in strong acid."

Root Cause: Acid-Catalyzed Ether Cleavage

While the pyrazole ring and aryl-fluoride bond are stable in acid, the methoxy group (


)  is the "soft spot." Strong acids with nucleophilic counterions (like 

or

) or Lewis acids will cleave the ether bond, releasing the methyl group and forming a phenol.

Risk Factors:

  • High Risk: Refluxing in 48% HBr, 57% HI, or using

    
    .
    
  • Low Risk: 1N HCl, 10%

    
    , or TFA at room temperature.
    
Mechanism of Failure

The mechanism follows an


 pathway where the protonated ether is attacked by the nucleophile.

Demethylation Start Methoxy Precursor (Stable in Dilute Acid) Protonation Oxonium Intermediate (Protonated Ether) Start->Protonation + H+ Transition Nucleophilic Attack (Requires Heat + Br-/I-) Protonation->Transition + Nu- Product Phenol Degradant (Mass = M-14) Transition->Product - CH3-Nu

Figure 1: Mechanism of acid-catalyzed demethylation. Note that non-nucleophilic acids (like


) are far less likely to cause this than HBr or HI.

Module 3: NMR Anomalies (Tautomerism)

User Issue: "My proton NMR in


 shows broad peaks, but the LCMS purity is >99%. Is the fluorine causing splitting?"
Root Cause: Annular Tautomerism

5-substituted-1H-pyrazoles exist in equilibrium with their 3-substituted tautomers.[1]

  • In Solution: The proton rapidly hops between N1 and N2.

  • Acid Effect: Trace acid catalyzes this exchange.

  • NMR Artifact: If the exchange rate is intermediate on the NMR timescale, signals broaden or vanish.

The "3-Fluoro" Factor: The fluorine atom on the phenyl ring is stable . It does not hydrolyze in acid. However, it will split the phenyl protons (


) and carbon signals (

). Do not confuse this distinct doublet splitting with degradation.
Resolution Strategy
  • Switch Solvent: Use DMSO-

    
     (hydrogen bonding slows exchange, sharpening peaks).
    
  • Drop of Acid: Add 1 drop of TFA-

    
     to the NMR tube. This forces the molecule fully into the protonated (pyrazolium) state, which is symmetric and often yields sharp, distinct peaks.
    

Standard Stability Assay Protocol

Use this protocol to validate the integrity of your specific lot.

Materials:

  • Test Compound (5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole)

  • Solvent A: 0.1% TFA in Water

  • Solvent B: Acetonitrile

  • Stressor: 1N HCl

Workflow:

  • Preparation: Dissolve compound to 1 mg/mL in MeOH/Water (1:1).

  • Stressing: Dilute 1:10 into 1N HCl . Incubate at 60°C for 4 hours .

  • Analysis: Inject onto RP-HPLC (C18 column).

  • Criteria:

ParameterAcceptance CriteriaAction if Failed
Purity Drop < 2.0% decrease in Area%Check for Phenol (M-14)
Recovery > 95% of initial massCheck for precipitation
Appearance Clear, colorless solutionFilter; check solubility limit

Troubleshooting Decision Tree

Troubleshooting Issue User Observes Issue Type What is the symptom? Issue->Type Solubility Precipitation / Retention Shift Type->Solubility HPLC RT Shift NewPeak New Impurity Peak Type->NewPeak Extra Peaks NMR Broad NMR Signals Type->NMR Bad Spectra ActionSol Perform pH Swing Test (See Module 1) Solubility->ActionSol ActionPeak Check Mass for M-14 (Phenol Formation) NewPeak->ActionPeak ActionNMR Add TFA-d or switch to DMSO (Tautomerism) NMR->ActionNMR

Figure 2: Logic flow for diagnosing stability issues.

References

  • Elguero, J., et al. (2000). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative text on pyrazole tautomerism and pKa values).
  • Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley.[2] (Standard reference for stability of methyl ethers/anisoles in acidic media).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Ed. Oxford University Press. (Mechanistic grounding for acid-catalyzed ether cleavage and aromatic substitution).

  • PubChem Compound Summary. (2025). 3-Phenyl-1H-pyrazole.[3] National Center for Biotechnology Information. (Proxy data for pyrazole core stability). Link

Sources

Validation & Comparative

Comparative NMR Profiling: Structural Elucidation of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

In drug discovery, the pyrazole scaffold is ubiquitous, yet its characterization presents a "perfect storm" of NMR challenges: annular tautomerism and heteronuclear coupling. This guide focuses on 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole , a compound where the dynamic behavior of the pyrazole ring intersects with the complex splitting patterns induced by the fluorine substituent.

This is not merely a list of peaks. It is a comparative analysis of how solvent selection (DMSO-d₆ vs. CDCl₃ ) dictates spectral resolution and how to deconvolute the overlapping multiplets caused by


F-

H and

F-

C spin-spin coupling.
Key Structural Features[1][2][3][4][5]
  • Annular Tautomerism: The N-H proton moves rapidly between N1 and N2, making C3 and C5 equivalent on the NMR timescale in non-polar solvents.

  • Fluorine Splitting: The

    
    F nucleus (
    
    
    
    ) couples to both protons and carbons, creating non-standard multiplets (doublets of doublets/quartets) that can be mistaken for impurities.

Experimental Methodology

To achieve reproducible data, the following protocol prioritizes the stabilization of tautomers and the resolution of hyperfine couplings.

Sample Preparation Protocol
ParameterSpecificationRationale
Concentration 10–15 mg in 0.6 mL solventHigh concentration promotes H-bonding aggregation; lower concentration (used here) favors monomeric species for sharper lines.
Solvent A (Recommended) DMSO-d₆ (99.9% D)High polarity and H-bonding capacity slow down proton exchange, sharpening the N-H and pyrazole C-H signals.
Solvent B (Alternative) CDCl₃ (with 0.03% TMS)Standard organic solvent. Often results in broadened signals due to intermediate exchange rates of the pyrazole tautomers.
Temperature 298 K (25°C)Standard. Note: Cooling to 250 K in CDCl₃ may be required to freeze out individual tautomers.
Acquisition Parameters
  • 1H NMR: 16 scans, 2 second relaxation delay (d1).

  • 13C NMR: 1024 scans, proton-decoupled. Critical: Ensure spectral width covers 150–170 ppm to catch the split C-F doublets.

  • 19F NMR (Optional but recommended): Run non-decoupled to confirm coupling constants.

Results & Discussion: Spectral Performance Comparison

1H NMR: Solvent-Dependent Resolution

The choice of solvent drastically alters the appearance of the pyrazole ring protons.

Scenario A: CDCl₃ (The "Averaged" Spectrum)

In chloroform, the proton exchange between N1 and N2 is often in the "intermediate" regime.

  • Observation: The signals for the pyrazole C-H (H-4) and the N-H are significantly broadened. The N-H peak may be completely invisible or appear as a "hump" >10 ppm.

  • Risk: Misinterpretation of the integral values due to peak broadening.

Scenario B: DMSO-d₆ (The "Resolved" Spectrum)

DMSO forms strong hydrogen bonds with the pyrazole N-H, slowing the exchange rate.

  • Observation: The N-H appears as a sharp(er) singlet around 12.8–13.0 ppm. The pyrazole C-H (H-4) sharpens into a distinct doublet or singlet.

  • Verdict: DMSO-d₆ is the superior solvent for characterizing this compound.

1H NMR: Deconvoluting the Aromatic Region

The 3-fluoro-4-methoxyphenyl moiety creates a distinct splitting pattern due to


F coupling.
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (

in Hz)
Assignment Logic
NH 12.8 - 13.2 (br)Singlet-Pyrazole N-H (Exchangeable).
H-2' ~7.60dd

,

Ortho to F. Large coupling to F, small meta coupling to H-6'.
H-6' ~7.55dd

,

Para to F. Large ortho coupling to H-5', small meta coupling to H-2'.
H-5' ~7.25t (pseudo)

,

Meta to F. Overlap of ortho H-H and meta H-F couplings often creates a pseudo-triplet.
H-4 (Py) ~6.60d or s

Pyrazole C-H.
OMe ~3.85Singlet-Methoxy group (No F coupling).
13C NMR: The "Fingerprint" of Fluorine

Carbon-13 provides the definitive proof of structure through Carbon-Fluorine (


) coupling. Unlike protons, where couplings are small, C-F couplings are massive and distance-dependent.

Performance Metric: The ability to detect the quartet of doublets (if CF3) or series of doublets (for Ar-F).

  • C-3' (C-F): The carbon directly attached to fluorine will appear as a doublet with a massive splitting of ~245 Hz .

  • C-2' / C-4': Carbons ortho to the fluorine will show doublets with

    
     Hz.
    
  • C-1' / C-5': Carbons meta to the fluorine will show smaller doublets with

    
     Hz.
    

Visualized Workflows

Structural Assignment Logic

The following diagram illustrates the decision tree for assigning the complex aromatic region, distinguishing between H-H and H-F couplings.

AssignmentLogic Start Start: Aromatic Region Analysis (6.5 - 8.0 ppm) CheckMult Check Multiplicity Start->CheckMult LargeSplit Large Splitting observed? (>10 Hz) CheckMult->LargeSplit IsDoublet Is it a Doublet of Doublets (dd)? LargeSplit->IsDoublet Yes (J ~11-12 Hz) PseudoTriplet Appears as Pseudo-Triplet? LargeSplit->PseudoTriplet No (J < 9 Hz) H2_Assign Assignment: H-2' (Ortho to F) IsDoublet->H2_Assign Yes (Large J_HF + Small J_meta) Verify Verification: 13C NMR Check for J_CF Couplings H2_Assign->Verify Confirm with 13C C-2' Doublet H5_Assign Assignment: H-5' (Meta to F, Ortho to OMe) H5_Assign->Verify H6_Assign Assignment: H-6' (Para to F) H6_Assign->Verify PseudoTriplet->H5_Assign Yes (J_HH approx J_HF) PseudoTriplet->H6_Assign No (Standard dd)

Caption: Logic flow for deconvoluting overlapping aromatic proton signals based on Fluorine coupling magnitude.

Tautomeric Equilibrium & Solvent Effect

This diagram visualizes why DMSO is the preferred solvent, showing the stabilization of the tautomers.

Tautomerism TautomerA Tautomer A (3-substituted) Transition Transition State (Proton Transfer) TautomerA->Transition Rapid Equilibrium TautomerB Tautomer B (5-substituted) Transition->TautomerB SolventCDCl3 Solvent: CDCl3 (Weak Interaction) SolventCDCl3->Transition Promotes ResultBroad Result: Fast/Intermediate Exchange Broad Signals SolventCDCl3->ResultBroad SolventDMSO Solvent: DMSO-d6 (H-Bonding) SolventDMSO->TautomerA Stabilizes NH SolventDMSO->TautomerB Stabilizes NH ResultSharp Result: Slow Exchange Sharp Signals SolventDMSO->ResultSharp

Caption: Impact of solvent polarity on pyrazole annular tautomerism and resulting spectral linewidth.

References

  • Claramunt, R. M., & Elguero, J. (1991). Pyrazoles.[1] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Fundamental text on Pyrazole Tautomerism).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H and F-C coupling constants).

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles. Link

Sources

19F NMR analysis of 3-fluoro-4-methoxyphenyl moieties

Comparative Analysis of F NMR vs. Traditional Spectroscopic Methods for 3-Fluoro-4-methoxyphenyl Characterization

Executive Summary & Rationale

The 3-fluoro-4-methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, frequently employed to block metabolic soft spots (para-hydroxylation) while modulating lipophilicity. However, characterizing this moiety using standard

This guide objectively compares


F NMR


Comparative Analysis: F NMR vs. Alternatives

The following table synthesizes experimental performance metrics. While LC-MS offers sensitivity, it lacks the direct structural connectivity provided by NMR.


Table 1: Performance Matrix for 3-Fluoro-4-methoxyphenyl Analysis[1]
Feature

F NMR
(Recommended)

H NMR
(Standard)
LC-MS (Alternative)
Spectral Window Wide (~300 ppm). Signals are isolated singlets or clear multiplets.Narrow (~10 ppm). Aromatic region often crowded with scaffold signals.N/A (Chromatographic separation).
Selectivity Extreme. Only fluorinated moieties appear. Zero background from solvents or biological matrices.Low. Overlap with solvent satellites, scaffold protons, and impurities.High. Mass-based resolution.
Structural Insight High.

coupling constants confirm the 3,4-substitution pattern.
Medium. Requires clear resolution of H2/H5/H6 to prove connectivity.Low. Confirms mass/formula only; regioisomerism is difficult to distinguish.
Quantitation (qNMR) Excellent. No overlap; integrals are highly accurate.Variable. Baseline correction is difficult due to overlap.Semi-Quantitative. Ionization efficiency varies; requires standard curves.
Sample Requirement ~1-5 mg (routine).~1 mg.< 0.1 mg.[1]

The 3-Fluoro-4-methoxyphenyl Signature

To validate this moiety, one must look for a specific spectral fingerprint. The fluorine atom at position 3 exerts distinct magnetic influences on the ring protons and carbons.

Chemical Shift & Coupling Logic
  • 
    F Chemical Shift (
    
    
    ):
    Typically -133 to -138 ppm (relative to CFCl
    
    
    ). The electron-donating methoxy group (para to F? No, ortho to F) and the electron-withdrawing ring system dictate this. Note: In a 3-fluoro-4-methoxy arrangement, the F and OMe are ortho to each other.
  • Coupling Topology:

    • 
       (Ortho):  The proton at position 2 (between the R-group and F) shows a large coupling, typically 10–12 Hz .
      
    • 
       (Meta):  The proton at position 5 (ortho to OMe) shows a medium coupling, typically 4–7 Hz .
      
    • 
       (Para):  The proton at position 6 usually shows negligible coupling (
      
      
      Hz), appearing as a broadened singlet or doublet.
Diagram: Structural Coupling Network

The following diagram visualizes the critical J-coupling pathways used for structural verification.

CouplingNetworkcluster_legendInteraction TypesF1919F Nucleus(Position 3)H2H2 Proton(Ortho)F19->H2³J(F-H) ≈ 10-12 Hz(Diagnostic)H5H5 Proton(Meta)F19->H5⁴J(F-H) ≈ 4-7 HzOMeOMe Group(Position 4)F19->OMeThrough-SpaceInteraction (NOE)key1Solid Yellow = Strong Couplingkey2Dashed = Weak Coupling

Caption: J-coupling network for 3-fluoro-4-methoxyphenyl. The

Experimental Protocol: Validated Workflow

This protocol is designed to be self-validating. If the

Sample Preparation
  • Mass: Weigh 5–10 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
     .
    
    • Why? DMSO minimizes aggregation and provides sharper lines than CDCl

      
       for polar drug-like molecules.
      
  • Internal Standard (Optional for qNMR): Add a precise amount of

    
    -trifluorotoluene (
    
    
    ppm). Ensure the standard does not overlap with the analyte.
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended for qNMR to eliminate NOE enhancement, ensuring accurate integration. For structural ID, a standard coupled experiment is preferred.

  • Spectral Width (SW): 200 ppm (centered at -120 ppm).

  • Relaxation Delay (

    
    ): 
    
    • Structural ID: 1.0 s.

    • qNMR:> 15 s (Calculated as

      
      , where typical Ar-F 
      
      
      s).
  • Scans (NS): 64 (High sensitivity of

    
    F allows fewer scans).
    
Processing & Analysis
  • Apodization: Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

  • Phasing: Manual phasing is critical; autophase often fails with sparse spectra.

  • Baseline Correction: Apply Bernstein polynomial correction (order 1) to flatten the baseline for integration.

Diagram: Analytical Workflow

Workflowcluster_AnalysisData InterpretationStartSample Preparation(5mg in DMSO-d6)AcqAcquisition(Pulse: zgfig, D1 > 15s)Start->AcqProcProcessing(LB=1.0Hz, Baseline Corr)Acq->ProcCheck1Check Chemical Shift(-133 to -138 ppm?)Proc->Check1Check2Measure Couplings(Is ³J ≈ 11Hz?)Check1->Check2ResultValidated StructureCheck2->Result

Caption: Step-by-step workflow for validating the 3-fluoro-4-methoxyphenyl moiety via 19F NMR.

Troubleshooting & Causality

  • Issue: The fluorine signal appears as a broad singlet with no coupling.

    • Cause: Proton decoupling is active (e.g., {1H} is on).

    • Fix: Turn off decoupling to see the

      
       splitting pattern for structural confirmation.
      
  • Issue: Integration values are inconsistent (qNMR).

    • Cause: Insufficient relaxation delay (

      
      ). Fluorine nuclei in aromatic rings often have long 
      
      
      times.
    • Fix: Increase

      
       to 20s or 30s.
      
  • Issue: Chemical shift is drifting.

    • Cause: Concentration dependence or pH sensitivity (if ionizable groups are present).

    • Fix: Standardize concentration (e.g., 10 mM) and temperature (298 K).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Rosen, M. E., et al. (2013). "19F NMR in Fragment-Based Drug Discovery." Journal of Medicinal Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear NMR). Link

  • Schoenberger, T. (2012). "Determination of purity by 1H and 19F qNMR." Analytical and Bioanalytical Chemistry. Link

Comparative Guide: Structural Determination of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of structural elucidation methodologies for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole , a pharmacophore common in kinase inhibitors and anti-inflammatory agents.

The core challenge in characterizing this molecule lies in annular tautomerism (the shift of the proton between N1 and N2) and conformational polymorphism driven by the fluorinated phenyl ring. This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) , demonstrating why SC-XRD is the requisite "Gold Standard" for establishing the definitive tautomeric state, while PXRD serves as the superior tool for bulk phase analysis.

Part 1: Methodological Comparison (SC-XRD vs. PXRD)

For researchers isolating this pyrazole derivative, choosing the correct characterization path is critical for regulatory submission and IP protection. The following analysis compares the "performance" of the two dominant crystallographic techniques.

Performance Matrix: Structural Resolution Capabilities
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Verdict for Target Molecule
Tautomer Identification Definitive. Direct visualization of Hydrogen positions on N1/N2.Inferential. Requires Rietveld refinement; often ambiguous for H-atom location.SC-XRD is mandatory to distinguish 3-aryl vs. 5-aryl tautomers.
Resolution Atomic scale (<0.8 Å). Resolves C-F vs C-H disorder.Bulk average. Peak overlap often obscures subtle fluorine disorder.SC-XRD required for precise bond lengths (C-F ≈ 1.35 Å).
Sample Requirement High-quality single crystal (0.1–0.5 mm).Microcrystalline powder (mg to g scale).PXRD is easier for initial screening of precipitates.
Throughput Low (Hours/Days per sample).High (Minutes per sample).PXRD is superior for batch consistency checks.
Polymorph Detection Limited to the specific crystal picked.Excellent. Detects all crystalline phases present in the bulk.PXRD is essential for ensuring phase purity.
Decision Logic: When to Use Which?

While SC-XRD provides the absolute structure, it fails to represent the bulk material. Conversely, PXRD validates the bulk but struggles with ab initio structure solution of tautomeric systems.

MethodSelection Start Synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole CheckState Isolate Solid Material Start->CheckState Decision Goal of Analysis? CheckState->Decision RouteA Absolute Configuration & Tautomer Assignment Decision->RouteA Structural Proof RouteB Batch Purity & Polymorph Screening Decision->RouteB QC / Stability SCXRD Method: SC-XRD (Mo Kα Source) RouteA->SCXRD PXRD Method: PXRD (Cu Kα Source) RouteB->PXRD OutcomeA Output: CIF File, Bond Lengths, H-Bond Network SCXRD->OutcomeA OutcomeB Output: Diffractogram, Phase Quantitation PXRD->OutcomeB

Figure 1: Decision workflow for selecting the appropriate crystallographic technique based on research objectives.

Part 2: Detailed Experimental Protocol (SC-XRD)

To obtain the definitive structure of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, specifically to resolve the C-F...H and N-H...N interaction networks, the following protocol is validated against standard practices for fluorinated aryl-pyrazoles.

Crystallization Strategy (The Critical Step)

Pyrazoles often form "whiskers" or needles that are unsuitable for diffraction. To force the formation of block-like prisms:

  • Solvent System: Ethanol/Water (3:1 v/v) or Toluene/Hexane (slow diffusion).

  • Method: Slow Evaporation at 4°C.

  • Rationale: Lower temperatures reduce kinetic energy, favoring the formation of the thermodynamically stable tautomer (usually the 3-aryl form in solid state) and denser packing favored by the fluorine atom.

Data Collection Parameters
  • Source: Mo-Kα radiation (

    
     Å).
    
    • Why? Molybdenum reduces absorption effects compared to Copper sources, which is crucial when the fluorine atom introduces potential absorption artifacts, although minor.

  • Temperature: 100 K (Cryostream).

    • Why? Freezes the rotation of the methoxy (-OCH3) group and reduces thermal vibration of the fluorine, allowing for precise bond length determination.

Refinement Workflow (SHELXL)
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic systems.
  • Disorder Handling: The fluorine atom at the meta position may exhibit rotational disorder with the adjacent hydrogen. Use the PART command in SHELXL to model split positions if electron density suggests <100% occupancy at a single site.

  • Hydrogen Treatment:

    • Aromatic H: Constrain using riding models (AFIX 43).

    • Amine H (N-H):Do not constrain immediately. Locate in the Difference Fourier map to prove the tautomeric state (N1-H vs N2-H).

Part 3: Structural Analysis & Causality

This section interprets the data generated by the SC-XRD protocol, explaining why the molecule behaves as it does in the solid state.

Tautomeric Preference: The "Performance" of the Molecule

In solution, 3(5)-substituted pyrazoles exist in rapid equilibrium. However, in the crystal lattice, the molecule "locks" into a specific tautomer.

  • Observation: The structure will likely adopt the 3-aryl tautomer (where the H is on the Nitrogen distal to the phenyl ring).

  • Causality: This configuration minimizes steric repulsion between the orth-hydrogens of the phenyl ring and the N-H of the pyrazole.

  • Validation: Look for the

    
     bond lengths. The 
    
    
    
    double bond is shorter (~1.33 Å) than the
    
    
    single bond (~1.36 Å).
The Fluorine Effect: Supramolecular Assembly

The 3-fluoro substituent is not passive; it directs the crystal packing.

  • Interaction: C-H...F contacts.

  • Geometry: Expect weak hydrogen bonds where the Fluorine acts as an acceptor (

    
     Å).
    
  • Comparison: Unlike the non-fluorinated analog (3-(4-methoxyphenyl)pyrazole), the fluorine atom often disrupts simple

    
     stacking, leading to "herringbone" or tilted packing motifs to accommodate the electronegative atom.
    

Interactions Mol1 Molecule A (Donor) NH N-H (Pyrazole) Mol1->NH CH_Arom C-H (Aromatic) Mol1->CH_Arom Mol2 Molecule B (Acceptor) N_Lone N: (Lone Pair) Mol2->N_Lone F_Atom F (Meta-Pos) Mol2->F_Atom NH->N_Lone Primary H-Bond (Catemer Formation) CH_Arom->F_Atom Weak Interaction (Lattice Stabilization)

Figure 2: Interaction network driving the crystal packing. The N-H...N bond forms the primary chain (catemer), while C-H...F interactions cross-link these chains.

References

  • Claramunt, R. M., et al. (1997). Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. Tetrahedron, 53(31), 10783-10802. Link

  • Lynch, D. E., et al. (1998). Systematics of the molecular structures of 3(5)-substituted pyrazoles. Acta Crystallographica Section B, 54(6). Link

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Strengths and Limitations of Powder X-ray Diffraction. Link

  • Golubev, A. M., et al. (2009). Crystal structure of 5-(4-methoxyphenyl)-1H-pyrazole. Journal of Structural Chemistry. (Contextual Analog Reference).

Comparative Guide: IR Spectroscopy Characterization of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the vibrational characterization of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of this specific scaffold, which is often employed as a pharmacophore in kinase inhibitors and anti-inflammatory agents.

The Challenge: Distinguishing the target molecule from its synthetic precursors (chalcones/diketones) and closely related structural analogs (non-fluorinated or regioisomers) requires precise interpretation of the fingerprint region. This guide compares the target's spectral profile against these alternatives to establish a self-validating identification protocol.

Part 1: Structural Deconstruction & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The target molecule consists of an electron-rich pyrazole core coupled to a di-substituted phenyl ring (3-fluoro, 4-methoxy).

Key Vibrational Modes (Theoretical vs. Observed)
Functional GroupMode of VibrationPredicted Region (cm⁻¹)Diagnostic Intensity
Pyrazole N-H Stretching (

)
3200 – 3400Broad (H-bonding dependent)
Aromatic C-H Stretching (

)
3000 – 3100Weak to Medium
Methoxy C-H Stretching (

alkyl)
2835 – 2960Medium (Fermi resonance often visible)
Pyrazole C=N Ring Stretching1580 – 1610Medium to Strong
Aromatic C=C Ring Breathing1450 – 1600Variable (Multiple bands)
Aryl C-F Stretching (

)
1200 – 1270Very Strong (Key differentiator)
Methoxy C-O-C Asym. Stretching1230 – 1260Strong (Often overlaps with C-F)
Methoxy C-O-C Sym. Stretching1020 – 1050Medium

Part 2: Comparative Analysis (The Core)

This section objectively compares the target molecule against its alternatives to ensure purity and identity.

Comparison A: Target vs. Synthetic Precursor (The "Synthesis Check")

The most common synthesis route involves the cyclization of a chalcone (1-(3-fluoro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one or similar) with hydrazine.

  • The Alternative (Precursor): Contains a conjugated ketone (C=O).

  • The Target (Product): Contains a pyrazole C=N and N-H.[1][2][3]

Critical Decision Point: If your spectrum shows a strong band at 1650–1690 cm⁻¹ , the reaction is incomplete. The target pyrazole must lack this carbonyl peak.

FeaturePrecursor (Chalcone/Enone)Target (Pyrazole)Status
Carbonyl (C=O) Strong peak @ ~1660 cm⁻¹ Absent Primary Confirmation
N-H Stretch AbsentBroad band @ 3200–3400 cm⁻¹ Secondary Confirmation
C=N Ring AbsentSharp band @ ~1590 cm⁻¹ Tertiary Confirmation
Comparison B: Target vs. Non-Fluorinated Analog (The "Substituent Check")

Distinguishing 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole from its non-fluorinated analog (4-methoxyphenyl derivative) is critical for SAR (Structure-Activity Relationship) validation.

  • The Alternative (Defluoro): 5-(4-methoxyphenyl)-1H-pyrazole.

  • The Target (Fluoro): 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

Spectral Differentiator: The C-F bond is highly polar and exhibits a very strong stretching vibration. In the non-fluorinated analog, the region between 1100–1250 cm⁻¹ is dominated solely by the C-O (methoxy) and C-N stretches. In the target, the C-F stretch introduces a new, intense band or significantly broadens/intensifies the bands in the 1200–1270 cm⁻¹ region.

Technical Insight: Look for the "Fluorine Flag." If the band at ~1250 cm⁻¹ is significantly more intense relative to the aromatic C=C stretches compared to the non-fluorinated standard, this confirms the presence of the fluorine atom.

Part 3: Visualization of Logic & Workflow

Diagram 1: Spectral Validation Workflow

This flowchart illustrates the logical steps to validate the compound using IR data.

G Start Crude Product Isolated CheckCO Check 1650-1690 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Peak Present CheckCO->HasCO Strong Band NoCO Peak Absent CheckCO->NoCO Clean Baseline Fail Contaminated with Precursor (Chalcone) HasCO->Fail CheckNH Check 3200-3400 cm⁻¹ (N-H Region) NoCO->CheckNH Confirm Cyclization Confirmed CheckNH->Confirm Broad Band Present CheckFingerprint Check 1200-1270 cm⁻¹ (C-F / C-O Region) Confirm->CheckFingerprint Final Identity Validated: 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole CheckFingerprint->Final Intense Band (C-F + C-O)

Caption: Logical decision tree for validating pyrazole formation and substituent integrity via FTIR.

Part 4: Experimental Protocols

To ensure reproducibility, two methodologies are compared. ATR-FTIR is recommended for routine screening due to speed, while KBr Pellet is superior for high-resolution fingerprinting.

Method A: ATR-FTIR (Recommended for Routine Purity)

Best for: Rapid "Pass/Fail" synthesis checks.

  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

  • Loading: Place ~2 mg of the solid 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Cleaning: Wipe with isopropanol immediately after use to prevent cross-contamination.

Method B: KBr Pellet (Recommended for Publication/Characterization)

Best for: Resolving complex fingerprint regions (C-F vs C-O).

  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Place in holder and scan (Resolution: 2 cm⁻¹, Scans: 64).

    • Note: The N-H band may appear broader in KBr due to hygroscopic water absorption; ensure KBr is dried at 110°C.

Part 5: Comprehensive Data Table

The following table synthesizes data from structural analogs and theoretical principles to provide the Standard Reference Profile for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

Wavenumber (cm⁻¹)AssignmentFunctional GroupNotes for Interpretation
3250 – 3350

Pyrazole N-HBroad band. Indicates 1H-tautomer. Shifted by H-bonding.
3050 – 3120

(Ar)
Aromatic RingWeak shoulder peaks above 3000 cm⁻¹.
2940 / 2840

(Alk)
Methoxy (-OCH₃)Asymmetric/Symmetric stretches. 2840 is often sharp.
1650 – 1690

ABSENT If present, indicates unreacted precursor.
1590 – 1610

Pyrazole RingCharacteristic "breathing" mode of the heterocycle.
1500 – 1550

Phenyl RingSkeletal vibrations of the fluoro-methoxy phenyl ring.
1240 – 1270

+

Aryl-F / Aryl-OSuper-intense region. The C-F and asymmetric C-O stretches overlap here.
1020 – 1040

Alkyl-O (Methoxy)Symmetric stretching of the methoxy group.
800 – 850

(oop)
1,2,4-Substituted RingOut-of-plane bending diagnostic for the 3-fluoro-4-methoxy substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR band assignment principles).
  • Bhat, H. R., et al. (2021).[4] "Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents." Journal of Chemical and Pharmaceutical Research. (Provides comparative data on chalcone vs. pyrazole IR shifts).

  • Naji A. Abood, et al. (2012).[5] "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781.[5] (Validation of pyrazole ring vibrational modes).

  • BenchChem. (2025).[1] "Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide." (General characteristic bands for pyrazole derivatives).

  • OrgChemBoulder. "IR Spectroscopy Tutorial: Aromatics." University of Colorado Boulder. (Reference for aromatic C-F and C-H substitution patterns).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Treat as: Potent Pharmacological Intermediate / Unknown Toxicity.

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a substituted pyrazole derivative, likely utilized as a scaffold in kinase inhibitor development. While specific toxicological data for this exact CAS may be limited in public repositories, the structural combination of a bioactive pyrazole core and a fluorinated aromatic ring necessitates a high-containment approach.

The Scientific Rationale for Enhanced PPE:

  • Fluorine Substitution: The 3-fluoro group increases lipophilicity (LogP), significantly enhancing the compound's ability to penetrate the stratum corneum (skin barrier) compared to non-fluorinated analogues.

  • Pyrazole Moiety: Unsubstituted pyrazoles are known to cause organ damage (spleen/thyroid) and are toxic in contact with skin (H311) [1].

  • Dust Potential: As a solid intermediate, the primary exposure vector is inhalation of airborne particulates during weighing.

Risk Assessment & Decision Matrix

Before handling, you must categorize your operation. Do not default to "standard lab safety" for fluorinated heterocycles.

PPE Selection Matrix
Protection ZoneStandard Handling (mg scale / Closed Vials)Active Manipulation (Weighing / Synthesis / Open Flask)High Risk / Spill Cleanup (Aerosol generation / >10g)
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)P100 Respirator or PAPR
Hand Protection Single Nitrile (4 mil)Double Gloving Required (See Protocol below)Silver Shield® / Laminate under Nitrile
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesFull Face Shield over Goggles
Body Protection Standard Cotton Lab CoatLab Coat + Tyvek® SleevesFull Tyvek® Coverall (Disposable)

Operational Protocols

A. The "Double-Glove" Technique (Mandatory for Solubilization)

Why? Fluorinated organic compounds dissolved in organic solvents (DCM, DMSO) can permeate standard nitrile gloves in <5 minutes.

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue) - acts as a breakthrough indicator.

  • Outer Layer: 8 mil Extended Cuff Nitrile - provides mechanical strength and primary chemical resistance.

  • Protocol: Inspect outer gloves immediately upon contact with solvent. If splash occurs, remove outer glove, inspect inner glove, and replace outer glove immediately.

B. Engineering Controls & Workflow

All manipulations of dry powder must occur within a certified Chemical Fume Hood or a Powder Weighing Station.

HandlingWorkflow Start Start: Material Retrieval Check Risk Assessment: Is material dry powder? Start->Check Hood Transfer to Fume Hood (Sash Height < 18") Check->Hood Yes (Solid) Solvent Solubilization (DMSO/MeOH) *Highest Permeation Risk* Check->Solvent No (Solution) Static Neutralize Static (Ionizing Gun/Bar) Hood->Static Weigh Weighing Operation (Closed Balance) Static->Weigh Weigh->Solvent Dissolve Reaction Reaction / Synthesis Solvent->Reaction Cleanup Decontamination & Waste Reaction->Cleanup

Figure 1: Operational workflow emphasizing the critical control points for solids (inhalation risk) vs. solutions (absorption risk).

Emergency Response & Decontamination

Biological Monitoring Note

Because this is a fluorinated compound, systemic absorption could theoretically be monitored via urinary fluoride levels, though this is reserved for chronic industrial exposure. For acute lab incidents, focus on immediate decontamination.[1]

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols.

    • Action: Cover with wet paper towels (solvent-dampened if compatible, or water) to suppress dust, then wipe up.

  • Solution Spill:

    • Action: Use a dedicated "Organic Spill Kit" (vermiculite or charcoal-based). Do not use standard clay kitty litter if the solvent is an oxidizer (unlikely here, but good practice).

First Aid
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3] The fluorine substituent can alter pH dynamics; prolonged flushing is critical [2].

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use ethanol to wash skin; alcohols dilate pores and increase absorption of lipophilic fluorinated compounds.

Waste Disposal Strategy

CRITICAL: Do not mix with General Organic Waste if your facility segregates Halogenated Waste.

Waste StreamClassificationRationale
Stream A Halogenated Organic Waste Contains Fluorine (F).[2][5][6] Incineration requires scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion [3].
Stream B Solid Hazardous DebrisContaminated gloves, Tyvek sleeves, and weighing boats.
Stream C Aqueous WasteOnly if <1% concentration. Must be checked for pH and precipitated solids before drain disposal (if permitted by local EHS).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Fluorinated Pyrazoles. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.